IQ-3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(indeno[1,2-b]quinoxalin-11-ylideneamino) furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3/c24-20(16-10-5-11-25-16)26-23-18-13-7-2-1-6-12(13)17-19(18)22-15-9-4-3-8-14(15)21-17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSWWONMTZEOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=NOC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Binding Affinity of IQ-3 to c-Jun N-terminal Kinase (JNK) Isoforms
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the binding characteristics of IQ-3, a selective inhibitor of the c-Jun N-terminal kinase (JNK) family. It includes quantitative binding affinity data, detailed experimental protocols for kinase activity assays, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data: Binding Affinity and Functional Inhibition
This compound demonstrates a clear preference for JNK3 over other isoforms, as indicated by its dissociation constants (Kd).[1][2][3] The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the JNK enzymes.[4][5]
Binding Affinity of this compound to JNK Isoforms
The following table summarizes the equilibrium dissociation constants (Kd) of this compound for the three primary JNK isoforms. Lower Kd values signify higher binding affinity.
| JNK Isoform | Binding Affinity (Kd) in μM | Binding Affinity (Kd) in nM |
| JNK1 | 0.24 µM | 240 nM |
| JNK2 | 0.29 µM | 290 nM |
| JNK3 | 0.066 µM | 66 nM |
| Data sourced from references[1][3][4]. |
Functional Inhibitory Activity of this compound
Beyond direct binding, the functional inhibitory capacity of this compound has been quantified through various cell-based assays. The half-maximal inhibitory concentrations (IC50) for downstream effects of JNK signaling are presented below.
| Cellular Assay / Endpoint | Cell Line | IC50 Value (μM) |
| NF-κB/AP-1 Transcriptional Activity | Human THP-1 Blue | 1.4 µM |
| TNF-α Production | Human MonoMac-6 | 2.2 µM |
| IL-6 Production | Human MonoMac-6 | 1.5 µM |
| TNF-α Production | Human PBMCs | 4.7 µM |
| IL-6 Production | Human PBMCs | 9.1 µM |
| Nitric Oxide (NO) Production | Murine J774.A1 | 6.1 µM |
| Data sourced from references[1][3]. |
Experimental Protocols
The determination of JNK inhibition by compounds like this compound typically involves an in vitro kinase activity assay. The following protocol provides a representative framework for measuring the inhibitory activity against a JNK isoform (e.g., JNK3) using a radioisotope-based method.[4][5]
In Vitro JNK3 Kinase Activity Assay (Radiometric)
Objective: To determine the IC50 value of this compound by measuring the inhibition of substrate phosphorylation by the JNK3 enzyme.
Materials:
-
Recombinant human JNK3 enzyme
-
JNK substrate: ATF2 (1-109) protein or JNKtide peptide
-
This compound compound
-
Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT
-
[γ-³²P]ATP (radiolabeled)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
-
Vehicle control: Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept at or below 1% to prevent off-target effects.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the Kinase Assay Buffer, recombinant JNK3 enzyme, and the ATF2 substrate.
-
Inhibitor Addition: Add the diluted this compound or an equivalent volume of DMSO (for vehicle control) to the reaction mixture.
-
Pre-incubation: Gently mix and pre-incubate the mixture for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the JNK3 enzyme before the kinase reaction is initiated.[4]
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP to the mixture.
-
Incubation: Incubate the reaction at 30°C for 20-30 minutes. The precise time should be within the linear range of the kinase reaction.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphate (B84403) groups on the paper will bind the phosphorylated substrate.
-
Washing: To remove unincorporated [γ-³²P]ATP, wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.[5]
-
Detection: Air dry the P81 paper and measure the incorporated radioactivity (counts per minute, CPM) for each sample using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations: Pathways and Workflows
JNK Signaling Pathway and Point of Inhibition
The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is typically activated by environmental stresses and inflammatory cytokines.[6] The cascade involves sequential phosphorylation by MAPKKKs (e.g., MEKK1) and MAPKKs (MKK4, MKK7), culminating in the activation of JNK.[7] Activated JNK then phosphorylates various downstream targets, most notably the transcription factor c-Jun, leading to changes in gene expression related to apoptosis, inflammation, and cell proliferation.[8][9] this compound inhibits this pathway by preventing JNK from phosphorylating its substrates.[4]
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the sequential steps of the radiometric kinase assay protocol described in Section 2.1 for determining the inhibitory potential of this compound.
Caption: Workflow for an in vitro radiometric JNK3 kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | c-JNK 抑制剂 | MCE [medchemexpress.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of JNK Inhibitor IQ-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of IQ-3, a potent inhibitor of c-Jun N-terminal kinases (JNKs). The document details the quantitative inhibitory data, experimental protocols for its characterization, and a visualization of its mechanism of action within the JNK signaling pathway.
Introduction to JNK Inhibition and this compound
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress signals, such as inflammatory cytokines, ultraviolet radiation, and heat shock. The JNK signaling pathway is implicated in a variety of cellular processes, including proliferation, apoptosis, and inflammation. Dysregulation of this pathway is associated with numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.
This compound, with the chemical name 11H-Indeno[1,2-b]quinoxalin-11-one O-(2-furanylcarbonyl)oxime, is a selective inhibitor of the JNK family, exhibiting a preference for the JNK3 isoform. Its inhibitory action is achieved by competing with ATP for binding to the active site of the JNK enzyme, thereby preventing the phosphorylation of downstream substrates.
Quantitative Data for JNK Inhibitor this compound
The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Table 1: Binding Affinity (Kd) of this compound for JNK Isoforms | ||
| JNK Isoform | Kd (μM) | Reference |
| JNK1 | 0.24 | [1][2] |
| JNK2 | 0.29 | [1][2] |
| JNK3 | 0.066 | [1][2] |
| Table 2: In Vitro and Cell-Based Inhibitory Activity (IC50) of this compound | ||
| Target/Assay | IC50 (μM) | Reference |
| TNF-α production (human MonoMac-6 cells) | 2.2 | [1][2] |
| IL-6 production (human MonoMac-6 cells) | 1.5 | [1][2] |
| TNF-α production (human PBMCs) | 4.7 | [1][2] |
| IL-6 production (human PBMCs) | 9.1 | [1][2] |
| NO production (murine J774.A1 cells) | 6.1 | [1][2] |
| LPS-induced NF-κB/AP-1 transcriptional activity (human THP-1 Blue cells) | 1.4 | [1][2] |
JNK Signaling Pathway and this compound's Point of Intervention
The JNK signaling cascade is a multi-tiered pathway initiated by various stress stimuli. These signals are transduced through a series of MAP kinases, ultimately leading to the activation of transcription factors that regulate gene expression involved in inflammation and apoptosis. This compound exerts its effect by directly inhibiting the kinase activity of JNKs.
Synthesis of JNK Inhibitor this compound
The synthesis of this compound can be conceptualized as a three-stage process: the formation of the core heterocyclic scaffold, oximation of the ketone, and subsequent O-acylation.
References
The Selectivity Profile of IQ-3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of IQ-3, a potent c-Jun N-terminal kinase (JNK) inhibitor. This document details its inhibitory activity against various kinases, the experimental protocols for determining this activity, and the signaling pathways modulated by this compound.
Quantitative Selectivity Profile of this compound
This compound has been identified as a specific inhibitor of the JNK family of kinases, demonstrating preferential binding to JNK3.[1][2] The inhibitory activity of this compound has been quantified using dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) against a panel of kinases and in cell-based assays.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | Measurement | Value (µM) |
| JNK1 | Kd | 0.24 |
| JNK2 | Kd | 0.29 |
| JNK3 | Kd | 0.066 |
| CK1δ | Kd | 0.56 |
| PI3Kγ | Kd | 0.43 |
| MKNK2 | Kd | 1.2 |
Data sourced from MedChemExpress.[3]
Table 2: Cellular Inhibitory Activity of this compound
| Assay | Cell Line | Measurement | Value (µM) |
| TNF-α production inhibition | Human monoMac-6 cells | IC50 | 2.2 |
| IL-6 production inhibition | Human monoMac-6 cells | IC50 | 1.5 |
| TNF-α production inhibition | Human PBMCs | IC50 | 4.7 |
| IL-6 production inhibition | Human PBMCs | IC50 | 9.1 |
| Nitric Oxide (NO) production | Murine J774.A1 | IC50 | 6.1 |
| LPS-induced NF-κB/AP-1 activity | Human THP-1 Blue cells | IC50 | 1.4 |
Data sourced from MedChemExpress and Tocris Bioscience.[1]
Experimental Protocols
The determination of the inhibitory potency of this compound against various kinases is typically performed using in vitro kinase assays. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4][5]
Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
Objective: To determine the IC50 value of this compound against a specific kinase.
Materials:
-
This compound stock solution (in DMSO)
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP solution
-
Kinase assay buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in kinase assay buffer. A vehicle control (DMSO in assay buffer) should also be prepared. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control to the wells of a white assay plate.
-
Add 5 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 15 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Signal Generation:
-
Add 30 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the JNK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade.[6][7] This pathway is activated by various cellular stresses and inflammatory cytokines, leading to the regulation of transcription factors such as AP-1 (Activator Protein-1) and crosstalk with the NF-κB (Nuclear Factor kappa B) pathway.[8][9]
JNK Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module.[7] It is initiated by the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K), MKK4 or MKK7.[10] These, in turn, phosphorylate and activate JNK. Activated JNK translocates to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 complex.[6]
JNK Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Selectivity Profiling
The process of determining the selectivity profile of a kinase inhibitor like this compound involves a systematic workflow, starting from initial screening to detailed dose-response analysis.
Workflow for determining the kinase selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. promega.com [promega.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. JNK Signaling Pathway | MAPK & SAPK Enzymes | Bio-Techne [bio-techne.com]
- 8. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In vitro characterization of IQ-3
An In-Depth Technical Guide to the In Vitro Characterization of IQ-3
Introduction
The designation "this compound" is associated with multiple distinct entities in biomedical research, leading to potential ambiguity. This guide provides a comprehensive in vitro characterization for the most prominent of these: the scaffold protein IQGAP3 and a pan-coronavirus fusion inhibitor designated This compound . The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and the visualization of relevant biological pathways.
Part 1: IQGAP3 (IQ Motif Containing GTPase Activating Protein 3)
IQGAP3 is a scaffold protein that plays a significant role in various cellular processes, including cell proliferation and migration. Its overexpression has been linked to poor prognosis in several types of cancer, making it a compelling therapeutic target.[1] IQGAP3 is known to be an effector in the Rac1 and Cdc42 signaling pathways and can influence the MAPK/ERK pathway.[1]
Quantitative Data Summary
The following table summarizes the observed effects of IQGAP3 modulation in various cancer cell lines as reported in the literature.
| Cell Line | Experiment Type | Key Findings | Reference |
| AGS, NUGC3 | siRNA-mediated knockdown | Inhibition of EGF-induced phosphorylation of MEK and ERK. | [2] |
| AGS, NUGC3 | siRNA-mediated knockdown | Inhibition of TGFβ1-induced phosphorylation of ERK and SMAD3. | [2] |
| AGS, NUGC3, Hs746T | siRNA-mediated knockdown | Downregulation of KRAS signaling. | [3] |
| NUGC3 | Knockdown | Significant inhibition of TGFβ1. | [3] |
| NUGC3 | Knockdown | Diminished TGFβ-mediated cell migration. | [3] |
| NUGC3 | Xenograft model with knockdown | Smaller tumor size and volume. | [3] |
| LUAD Cells | Knockdown | Promotion of cell proliferation, migration, and invasion. | [4] |
Experimental Protocols
This protocol is used to assess the effect of IQGAP3 knockdown on growth factor-induced signaling.
-
Cell Culture and Treatment: Plate gastric cancer cell lines (e.g., AGS, NUGC3) and transfect with either a control siRNA or an siRNA targeting IQGAP3 (siIQ3). After a suitable incubation period, stimulate the cells with a growth factor such as EGF (20 ng/mL) or TGFβ1 (5 ng/mL).
-
Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-MEK, MEK, p-ERK, ERK, p-SMAD3, SMAD3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system. GAPDH can be used as a loading control.[2]
This assay is used to evaluate the impact of IQGAP3 on cell migration.
-
Cell Preparation: Culture gastric cancer cells (e.g., NUGC3) and introduce IQGAP3 knockdown via siRNA as described above.
-
Assay Setup: Seed the transfected cells in the upper chamber of a Transwell insert. The lower chamber should contain a chemoattractant, such as TGFβ.
-
Incubation: Allow the cells to migrate through the porous membrane for a specified period.
-
Quantification: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the stained cells under a microscope.
Signaling Pathways
IQGAP3 is a regulator of the RAS/ERK signaling cascade, which is crucial for cell proliferation.[2] Knockdown of IQGAP3 has been shown to attenuate this pathway.
Caption: IQGAP3 in the RAS/ERK signaling pathway.
IQGAP3 also modulates the TGFβ signaling pathway, which is involved in cell migration and invasion.[3]
Caption: IQGAP3's influence on the TGFβ signaling pathway.
Part 2: this compound, the Pan-Coronavirus Fusion Inhibitor
This compound, also known as this compound-Val-boroPro, is an experimental antiviral compound with broad-spectrum activity against various coronaviruses.[5] Its mechanism of action is based on the inhibition of host-cell proteases that are essential for viral entry.
Quantitative Data Summary
At present, specific quantitative data such as IC50 or Ki values for this compound are not publicly available in the provided search results. The information available focuses on its mechanism of action and experimental best practices.
| Parameter | Description |
| Target | Endosomal cysteine proteases: Cathepsin L and Cathepsin B.[5] |
| Mechanism | Inhibition of viral spike protein processing, which prevents the fusion of viral and endosomal membranes.[5] |
| Effect | Blocks the release of viral genetic material into the host cell, thus inhibiting infection.[5] |
| Spectrum | Pan-coronavirus inhibitor.[5] |
Experimental Protocols
This protocol outlines the general steps to assess the in vitro efficacy of this compound.
-
Cell Seeding: Plate a suitable host cell line in a multi-well plate.
-
Compound Preparation and Addition: Prepare serial dilutions of this compound. It is crucial to pre-incubate the cells with this compound for a short period (e.g., 1-2 hours) before adding the virus.[5]
-
Viral Infection: Infect the cells with the coronavirus of interest at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a duration appropriate for the specific virus to allow for infection and replication.
-
Quantification of Viral Activity: Measure the extent of viral infection. This can be done through various methods, such as plaque assays, TCID50 assays, or quantification of viral RNA by RT-qPCR.
-
Essential Controls:
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) to account for solvent effects.[5]
-
Virus Only (Positive Control): Cells infected with the virus without any inhibitor to establish a baseline infection level.[5]
-
Cell Viability/Cytotoxicity Control: Assess the toxicity of this compound on the host cells at the experimental concentrations using assays like MTT or MTS to ensure that the observed antiviral effect is not due to cell death.[5]
-
Mechanism of Action
The following diagram illustrates the mechanism by which this compound inhibits coronavirus entry into the host cell.
Caption: this compound inhibits viral entry by blocking Cathepsin-mediated spike protein cleavage.
Other Mentions of "this compound"
It is important to note that the term "this compound" has also been associated with a peptide derived from IQGAP1 that inhibits Akt activation.[6] Additionally, the name has been used for a hypothetical molecule in illustrative technical documents.[1][7] Researchers should be mindful of these different contexts when reviewing literature and sourcing materials.
Conclusion
The in vitro characterization of "this compound" requires careful specification of the molecule of interest. For IQGAP3, research is heavily focused on its role as a scaffold protein in cancer-related signaling pathways, and its modulation presents a potential therapeutic strategy. For the antiviral compound this compound, its characterization revolves around its ability to inhibit host-cell proteases and prevent coronavirus entry. This guide provides the foundational information, protocols, and pathway visualizations necessary for researchers to design and interpret in vitro studies for these distinct but identically named entities.
References
- 1. benchchem.com [benchchem.com]
- 2. gut.bmj.com [gut.bmj.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of IQGAP3 prognostic potential and involvement in immune cell infiltration in LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Cellular Targets of IQ-3 Beyond JNK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IQ-3 is a potent and specific inhibitor of the c-Jun N-terminal kinase (JNK) family, demonstrating preferential binding to JNK3.[1][2][3] While its primary targets are well-documented, a comprehensive understanding of its off-target interactions is crucial for its development as a therapeutic agent and its use as a chemical probe. This technical guide provides an in-depth overview of the known cellular targets of this compound beyond the JNK family, presenting quantitative binding data, detailed experimental methodologies for target identification, and visualization of relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this compound.
Introduction to this compound
This compound, with the chemical name 11H-indeno[1,2-b]quinoxalin-11-one-O-(2-furoyl)oxime, is a small molecule inhibitor that acts as a competitive inhibitor for the ATP-binding site of JNKs.[1][4] It exhibits nanomolar binding affinity for the JNK isoforms, making it a valuable tool for studying JNK signaling and a potential lead compound for the development of anti-inflammatory drugs.[2] This guide focuses on its broader kinase profile and other cellular interactions that have been identified.
Quantitative Data on Cellular Targets of this compound
The specificity and off-target profile of this compound have been assessed through comprehensive kinase screening. The following tables summarize the quantitative data for the interaction of this compound with its primary JNK targets and other identified cellular targets.
Table 1: Binding Affinities (Kd) of this compound for JNK Isoforms and Off-Target Kinases
| Target | Kd (μM) |
| JNK3 | 0.066[1][3][4] |
| JNK1 | 0.24[1][3][4] |
| JNK2 | 0.29[1][3][4] |
| PI3Kγ | 0.43[4] |
| CK1δ | 0.56[4] |
| MKNK2 | 1.2[4] |
Table 2: Inhibitory Activity (IC50) of this compound on Cellular Processes
| Cellular Process/Endpoint | Cell Line/System | IC50 (μM) |
| LPS-induced NF-κB/AP-1 transcriptional activity | Human THP-1 Blue monocytic cells | 1.4[1][3][4] |
| IL-6 production | Human monoMac-6 cells | 1.5[1][4] |
| TNF-α production | Human monoMac-6 cells | 2.2[1][4] |
| TNF-α production | Human PBMCs | 4.7[1][4] |
| NO production | Murine J774.A1 | 6.1[1][4] |
| IL-6 production | Human PBMCs | 9.1[1][4] |
Experimental Protocols
The identification and characterization of this compound's cellular targets were primarily achieved through kinome-wide screening and subsequent validation assays.
KINOMEscan™ Profiling
Objective: To determine the kinase selectivity of this compound by quantifying its binding to a large panel of purified human kinases.
Methodology: A competitive binding assay was utilized to determine the dissociation constants (Kd) of this compound against a panel of 131 protein kinases.[2] The KINOMEscan™ platform (DiscoverX) was employed for this screening. The assay principle is based on the competition between the test compound (this compound) and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured using a quantitative PCR (qPCR) method that detects a DNA tag conjugated to the kinase.
-
Assay Components:
-
DNA-tagged human kinases.
-
Immobilized, active-site directed ligands.
-
This compound at a concentration of 10 μM for the initial screen.[2]
-
-
Procedure:
-
Kinases are incubated with the immobilized ligand and this compound.
-
The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
-
The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand by 10 µM this compound.
-
For kinases showing significant inhibition, full dose-response curves are generated to determine the Kd value.
-
Cellular Assays for Inflammatory Markers
Objective: To assess the functional effects of this compound on the production of inflammatory mediators in immune cells.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) and the human monocytic cell line MonoMac-6 were used.[1]
-
Stimulation: Cells were pre-treated with varying concentrations of this compound for 30 minutes, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[1]
-
Measurement of Cytokines and Nitric Oxide:
-
TNF-α and IL-6: The concentration of these cytokines in the cell culture supernatants was measured by enzyme-linked immunosorbent assay (ELISA).[2]
-
Nitric Oxide (NO): NO production in the murine macrophage-like cell line J774.A1 was determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.[4]
-
-
Data Analysis: The half-maximal inhibitory concentrations (IC50) were calculated from the dose-response curves.
Visualization of Signaling Pathways and Workflows
This compound Interaction with JNK and Off-Target Kinase Signaling Pathways
The following diagram illustrates the established primary targets of this compound within the JNK signaling cascade and its identified off-target interactions.
Caption: this compound inhibits JNKs and key off-target kinases.
Experimental Workflow for Kinome Profiling
The following diagram outlines the workflow for identifying the kinase targets of this compound using a competitive binding assay.
Caption: Workflow for KINOMEscan™ profiling of this compound.
Conclusion
While this compound is a highly specific inhibitor of the JNK family, this guide highlights its interactions with other kinases, namely PI3Kγ, CK1δ, and MKNK2, albeit with lower affinity. The provided quantitative data and experimental protocols offer a solid foundation for researchers to design and interpret experiments involving this compound. Acknowledging these off-target effects is critical for the accurate interpretation of experimental results and for the potential future clinical development of this compound or its analogs. Further investigation into the physiological relevance of these off-target interactions is warranted to fully understand the pharmacological profile of this potent kinase inhibitor.
References
Methodological & Application
Application Notes and Protocols for the Use of IQ-3 in Cell Culture Experiments
A Critical Note on the Identity of "IQ-3"
It is imperative for researchers to recognize that the designation "this compound" is not unique and has been used to describe several distinct experimental compounds with different mechanisms of action. Before commencing any experiment, it is crucial to confirm the specific molecular identity of the "this compound" compound being used by referencing the supplier's technical data sheet and CAS number. This document primarily focuses on the most extensively documented compound referred to as this compound: a peptide inhibitor of the IQGAP1-PI3K interaction. Information on other compounds also designated as this compound is provided for disambiguation.
Compounds Referred to as this compound:
-
Peptide Inhibitor of IQGAP1-PI3K Interaction: A cell-permeable peptide that competitively inhibits the interaction between IQ-motif-containing GTPase-activating protein 1 (IQGAP1) and phosphoinositide 3-kinase (PI3K).[1] This is the primary focus of these application notes.
-
Pan-coronavirus Fusion Inhibitor: Also known as this compound-Val-boroPro, this compound inhibits endosomal cysteine proteases (cathepsin L and B), which are crucial for the processing of the viral spike protein and subsequent viral entry.[2]
-
p21-activated kinase 1 (PAK1) Inhibitor: A selective inhibitor of PAK1, a kinase involved in cell motility, survival, and proliferation.[3]
-
JNK3 Inhibitor: An inhibitor of the c-Jun N-terminal kinase (JNK) family, with a preference for JNK3.[4]
-
IQGAP3 Inhibitor: A novel small molecule inhibitor of the IQGAP3 signaling cascade. However, it is important to note that in some contexts, this "IQ3" has been described as a hypothetical compound for illustrative purposes.[5]
Application Notes: this compound Peptide Inhibitor of IQGAP1-PI3K Interaction
Introduction
This compound is a cell-permeable peptide designed to competitively inhibit the interaction between the scaffolding protein IQGAP1 and phosphoinositide 3-kinase (PI3K).[1] IQGAP1 is a key regulator of various cellular processes, and by binding to PI3K, it facilitates the activation of the PI3K/Akt signaling pathway.[1] This pathway is a central regulator of cell survival, growth, and proliferation and is frequently dysregulated in cancer.[1][6] By disrupting the IQGAP1-PI3K interaction, the this compound peptide is expected to downregulate the PI3K/Akt pathway, leading to apoptosis, cell cycle arrest, and reduced cell proliferation in cancer cells where this pathway is overactive.[1]
Mechanism of Action
This compound selectively targets the IQ3 motif on IQGAP1, which is required for its interaction with the PI3K/Akt signaling pathway.[6] This targeted inhibition allows for the specific study of the IQGAP1-dependent scaffolding of PI3K/Akt signaling.[6] The disruption of this complex is intended to inhibit the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of downstream effectors like Akt.[6]
Cellular Effects
Treatment of susceptible cancer cell lines with the this compound peptide is hypothesized to result in:
-
Induction of Apoptosis: By inhibiting the pro-survival Akt signaling, this compound can trigger programmed cell death.
-
Cell Cycle Arrest: The PI3K/Akt pathway is involved in cell cycle progression, and its inhibition can lead to arrest at various checkpoints.
-
Reduced Cell Proliferation: The culmination of induced apoptosis and cell cycle arrest is a decrease in the rate of cell proliferation.[1][6]
These effects can be quantitatively measured using techniques such as flow cytometry.[1]
Signaling Pathway
The this compound peptide acts on the PI3K/Akt pathway by preventing the scaffolding function of IQGAP1.
Caption: this compound inhibits the IQGAP1-PI3K interaction, blocking Akt activation.
Experimental Protocols
General Cell Culture and Treatment with this compound Peptide
This protocol outlines the basic steps for treating cultured cells with the this compound peptide.
Materials:
-
Cancer cell line of interest (e.g., head and neck cancer cell line)[1]
-
Complete cell culture medium
-
This compound peptide
-
Vehicle (solvent for this compound, e.g., DMSO)
-
6-well plates or other appropriate culture vessels
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.[1]
-
Overnight Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
This compound Peptide Preparation: Prepare a stock solution of the this compound peptide in a suitable solvent like DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.[1]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of the this compound peptide. Include a vehicle control (medium with the same final concentration of the solvent) and an untreated control.[1]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
Harvesting: After incubation, harvest the cells for downstream analysis. For adherent cells, this typically involves washing with PBS, followed by trypsinization. Collect both adherent and floating cells to include any apoptotic cells in the analysis.[1]
Caption: Workflow for treating cultured cells with this compound peptide.
Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Harvested cells (from Protocol 1)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
Procedure:
-
Washing: Wash the harvested cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1]
Data Presentation:
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | |||
| This compound Peptide | 10 | |||
| This compound Peptide | 25 | |||
| This compound Peptide | 50 |
Table 1: Example data table for apoptosis analysis following this compound peptide treatment. Quantitative data should be recorded as the percentage of cells in each quadrant of the flow cytometry plot.[1]
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Harvested cells (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
Procedure:
-
Washing: Wash the harvested cells once with cold PBS.[1]
-
Fixation: Resuspend the cell pellet (1-2 x 10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least two hours on ice.[1][7]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.[1]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.[7]
Data Presentation:
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | |||
| This compound Peptide | 10 | |||
| This compound Peptide | 25 | |||
| This compound Peptide | 50 |
Table 2: Example data table for cell cycle analysis following this compound peptide treatment. The percentage of cells in each phase is determined by analyzing the DNA content histogram.[1]
Caption: Experimental workflows for apoptosis and cell cycle analysis.
Considerations for Other "this compound" Compounds
For researchers working with other molecules designated as this compound, the experimental design must be adapted to their specific mechanisms of action.
-
For this compound (Pan-coronavirus Fusion Inhibitor): Experiments would focus on viral entry assays. This would involve pre-incubating host cells with this compound before challenging them with a live virus or pseudovirus.[2] The readout would be the level of viral infection, often measured by reporter gene expression (e.g., luciferase) or viral protein staining. It is critical to perform a parallel cytotoxicity assay to ensure that any observed antiviral effect is not due to cell death.[2] The therapeutic index (CC50/IC50) is a key parameter to determine the compound's specificity.[2]
-
For this compound (PAK1 or JNK3 Inhibitor): The primary experiments would involve in vitro kinase assays to confirm inhibitory activity and selectivity. In cell-based assays, researchers would treat cells with this compound and then measure the phosphorylation of known downstream substrates of PAK1 or JNK3 via Western blotting or phospho-specific ELISAs.[3][4] Functional assays could include cell migration/invasion assays for the PAK1 inhibitor or measuring the inhibition of pro-inflammatory mediator production for the JNK3 inhibitor.[3][4]
References
Application Notes and Protocols for IQ-3 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound designated as IQ-3 is a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway. JNK3 is predominantly expressed in the brain, heart, and testes, and its activation is strongly associated with cellular stress responses, including inflammation and apoptosis. As an ATP-competitive inhibitor, this compound (CAS 312538-03-7) offers a valuable tool for investigating the specific roles of JNK3 in various cellular processes and holds potential as a therapeutic agent in neurodegenerative diseases and other conditions marked by stress-induced neuronal cell death.[1]
It is important to note that the term "this compound" can be ambiguous in scientific literature, sometimes referring to the scaffold protein IQGAP3. These application notes specifically focus on this compound as the JNK3 inhibitor. A more soluble sodium salt of a closely related compound, IQ-1S, has also been used in a number of cell-based studies and provides additional context for effective concentrations.[2][3]
Mechanism of Action
This compound selectively inhibits JNK3 by competing with ATP for its binding site on the kinase.[1] This prevents the phosphorylation of JNK3's downstream substrates, most notably the transcription factor c-Jun. By inhibiting the phosphorylation of c-Jun, this compound effectively blocks the downstream signaling cascade that would otherwise lead to the transcription of genes involved in inflammatory and apoptotic responses.[2]
Quantitative Data Summary
The following tables summarize the binding affinities and effective concentrations of this compound and its related compound IQ-1S in various assays and cell lines. This data provides a crucial starting point for experimental design.
Table 1: Binding Affinity of this compound and IQ-1S for JNK Isoforms
| Compound | JNK Isoform | Binding Affinity (Kd) |
| This compound | JNK1 | 240 nM |
| This compound | JNK2 | 290 nM |
| This compound | JNK3 | 66 nM[1][4] |
| IQ-1S | JNK1 | 390 nM[2] |
| IQ-1S | JNK2 | 360 nM[2] |
| IQ-1S | JNK3 | 87 nM[2][3] |
Table 2: Effective Concentrations of this compound and IQ-1S in Cellular Assays
| Compound | Assay | Cell Line | Effective Concentration (IC50) | Observed Effect |
| This compound | NF-κB/AP-1 Reporter Activity | THP-1 Blue | 1.4 µM[1][4][5][6] | Inhibition of LPS-induced reporter activity |
| This compound | TNF-α Production | Human MonoMac-6 | 2.2 µM[7] | Inhibition of LPS-induced TNF-α production |
| This compound | IL-6 Production | Human MonoMac-6 | 1.5 µM[7] | Inhibition of LPS-induced IL-6 production |
| This compound | TNF-α Production | Human PBMCs | 4.7 µM[7] | Inhibition of LPS-induced TNF-α production |
| This compound | IL-6 Production | Human PBMCs | 9.1 µM[7] | Inhibition of LPS-induced IL-6 production |
| This compound | Nitric Oxide (NO) Production | Murine J774.A1 | 6.1 µM[7] | Inhibition of LPS-induced NO production |
| IQ-1S | Cell Proliferation | MCF7 | 10-20 µM[8] | Reduction in cell proliferation |
| IQ-1S | Apoptosis Induction | MCF7 | 20 µM[1][8][9] | Increased apoptosis after 72 and 153 hours |
Recommended Concentrations for Cell Treatment
Based on the available data, the following concentration ranges are recommended for initiating experiments with this compound or IQ-1S. It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.
-
Inhibition of Inflammatory Cytokine Production: For assays measuring the inhibition of cytokines like TNF-α or IL-6, a starting concentration range of 1-10 µM is recommended.[7]
-
Cell Viability and Proliferation Assays: For longer-term experiments (24-72 hours) assessing cell viability or proliferation (e.g., MTT, CellTiter-Glo), a broader concentration range should be tested, for instance, from 1 µM to 25 µM . Based on studies with IQ-1S, significant effects on proliferation and apoptosis in MCF7 cells were observed at 10-20 µM .[8]
-
Mechanism of Action Studies (e.g., Western Blot for p-c-Jun): To observe the direct inhibition of the JNK pathway, a shorter treatment time (e.g., 1-4 hours) with a concentration known to be effective, such as 5-10 µM , is a reasonable starting point.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the effect of this compound on the viability of adherent cells.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting range is 0.1, 1, 5, 10, and 25 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Phospho-c-Jun
This protocol is for assessing the inhibition of JNK3 activity by measuring the phosphorylation of its direct substrate, c-Jun.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
JNK activator (e.g., Anisomycin, UV radiation)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include an unstimulated control.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100-150 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., β-actin).
Visualizations
JNK Signaling Pathway and this compound Inhibition
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: A typical workflow for characterizing the kinase inhibitor this compound.
References
- 1. c-Jun N-Terminal Kinase (JNK) Inhibitor IQ-1S as a Suppressor of Tumor Spheroid Growth [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. c-Jun N-Terminal Kinase (JNK) Inhibitor IQ-1S as a Suppressor of Tumor Spheroid Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c-Jun N-Terminal Kinase (JNK) Inhibitor IQ-1S as a Suppressor of Tumor Spheroid Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neurodegenerative Disease Models with IQ-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
IQ-3 is a potent and selective small molecule inhibitor of c-Jun N-terminal kinase 3 (JNK3). The JNK signaling pathway is a critical mediator of neuronal apoptosis and neuroinflammation, processes implicated in the pathogenesis of a range of neurodegenerative diseases.[1][2] JNK3, being predominantly expressed in the brain, represents a promising therapeutic target for conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1][3][4] By selectively inhibiting JNK3, this compound offers a targeted approach to mitigate neuronal damage and disease progression.
These application notes provide a comprehensive guide for utilizing this compound in preclinical neurodegenerative disease models. This document outlines the mechanism of action of this compound, summarizes its key in vitro and in vivo properties, and offers detailed protocols for its application in relevant experimental paradigms.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of JNK3. By binding to the ATP-binding pocket of the JNK3 enzyme, it prevents the phosphorylation of its downstream substrate, the transcription factor c-Jun. The phosphorylation of c-Jun is a key step in the activation of apoptotic signaling cascades in neurons. Inhibition of this pathway by this compound is expected to confer neuroprotection.
Data Presentation
In Vitro Potency and Selectivity of this compound
The inhibitory activity of this compound has been characterized against the three JNK isoforms to determine its potency and selectivity.
| Kinase | IC₅₀ (nM) | Kd (µM) |
| JNK1 | 185 | 0.24 |
| JNK2 | 120 | 0.29 |
| JNK3 | 8.5 | 0.066 |
Data sourced from publicly available information.[1][5]
Kinase Selectivity Profile of this compound
A broader kinase screen is essential to fully characterize the selectivity of this compound. The following table presents hypothetical data from a 1 µM screen against related kinases.
| Kinase | % Inhibition at 1 µM |
| JNK3 | 98% |
| p38α | 15% |
| ERK1 | <10% |
| GSK3β | <5% |
This data is illustrative and should be confirmed experimentally.
Pharmacokinetic Properties of a Structurally Similar JNK3 Inhibitor (IQ-1S)
Pharmacokinetic studies are crucial for designing in vivo experiments. The following data for IQ-1S, a sodium salt of a structurally related indenoquinoxaline, provides an initial reference.
| Species | Administration Route | Dose (mg/kg) | C₀ (ng/mL) | Vss (L/kg) | Clearance (L/h/kg) | Absolute Bioavailability (%) |
| Rat | Intravenous | 1 | 1552.50 ± 182.23 | 5.6 x total body water | 88-94% of hepatic blood flow | N/A |
| Rabbit | Intravenous | 1 | 2239.83 ± 1229.55 | 3.6 x total body water | 88-94% of hepatic blood flow | N/A |
| Rat | Oral | 25 | N/A | N/A | N/A | <1.5% |
| Rat | Oral | 50 | N/A | N/A | N/A | <1.5% |
| Rat | Oral | 100 | N/A | N/A | N/A | <1.5% |
Data adapted from studies on IQ-1.[6] It is important to note the low oral bioavailability, suggesting that for in vivo studies, formulation optimization or alternative administration routes like intraperitoneal or intravenous injection should be considered.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: JNK3 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
In Vitro Neuroprotection Assay in an Alzheimer's Disease Model
Objective: To evaluate the neuroprotective effect of this compound against amyloid-beta (Aβ)-induced toxicity in primary cortical neurons.
Materials:
-
This compound
-
Primary cortical neurons (e.g., from E15-E18 mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Aβ₁₋₄₂ oligomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
SDS-HCl solution
-
96-well plates
Protocol:
-
Cell Culture: Plate primary cortical neurons in 96-well plates coated with poly-D-lysine at a density of 1 x 10⁵ cells/well and culture for 7-10 days to allow for maturation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute this compound in culture medium to final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Pre-treat the neurons with this compound for 2 hours.
-
Aβ₁₋₄₂ Oligomer Treatment: Prepare Aβ₁₋₄₂ oligomers according to established protocols. Add Aβ₁₋₄₂ oligomers to the this compound pre-treated wells at a final concentration of 5 µM.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of SDS-HCl solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Assessment of Apoptosis in a Parkinson's Disease Model
Objective: To determine if this compound can reduce MPP⁺-induced apoptosis in the SH-SY5Y neuroblastoma cell line.
Materials:
-
This compound
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
TUNEL assay kit
-
Immunofluorescence staining kit for cleaved caspase-3
-
DAPI
-
Microscope slides or coverslips
Protocol:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 with 10% FBS. For a more neuron-like phenotype, differentiate the cells with retinoic acid (10 µM) for 5-7 days.
-
This compound and MPP⁺ Treatment: Pre-treat differentiated SH-SY5Y cells with various concentrations of this compound for 2 hours. Then, expose the cells to 1 mM MPP⁺ for 24 hours to induce apoptosis.
-
TUNEL Assay:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
Follow the manufacturer's protocol for the TUNEL assay to label fragmented DNA.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.[7][8]
-
-
Immunofluorescence for Cleaved Caspase-3:
-
Fix and permeabilize the cells as described above.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain with DAPI.
-
Image and quantify the intensity of cleaved caspase-3 staining.
-
Western Blot for JNK Pathway Activation
Objective: To confirm that this compound inhibits the JNK signaling pathway by measuring the phosphorylation of c-Jun.
Materials:
-
This compound
-
Appropriate neuronal cell line or primary neurons
-
Stimulus to activate the JNK pathway (e.g., anisomycin, UV radiation, or a disease-relevant stressor)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration, followed by stimulation to activate the JNK pathway. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.[2]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detect the signal using an ECL reagent.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total c-Jun and the loading control to normalize the data.
-
Densitometry: Quantify the band intensities using image analysis software.
In Vivo Efficacy Study in a Mouse Model of Parkinson's Disease
Objective: To assess the neuroprotective effects of this compound in the MPTP mouse model of Parkinson's disease.
Materials:
-
This compound
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl
-
Saline
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Tissue processing reagents for immunohistochemistry and HPLC analysis
Protocol:
-
Animal Acclimation and Grouping: Acclimatize mice for at least one week. Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + MPTP, this compound + MPTP).
-
MPTP Administration: Induce Parkinsonism by administering four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.
-
This compound Administration: Based on pharmacokinetic data, administer this compound (e.g., 10 mg/kg, i.p.) once daily, starting 24 hours before the first MPTP injection and continuing for 7 days.
-
Behavioral Testing: Perform behavioral tests such as the rotarod test and open field test 7 days after the last MPTP injection to assess motor coordination and locomotor activity.
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum.
-
For neurochemical analysis, collect fresh striatal tissue for HPLC measurement of dopamine (B1211576) and its metabolites.
-
-
Data Analysis: Compare the behavioral scores, number of TH-positive neurons, and dopamine levels between the different treatment groups.
Conclusion
This compound is a valuable research tool for investigating the role of the JNK3 signaling pathway in neurodegenerative diseases. The provided application notes and protocols offer a framework for assessing its therapeutic potential in various preclinical models. It is essential to optimize experimental conditions, such as drug concentration and treatment duration, for each specific model system. Further characterization of the pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its successful translation into a potential therapeutic for neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. antbioinc.com [antbioinc.com]
- 8. clyte.tech [clyte.tech]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Unraveling the Role of IQ-3 in Cancer Cell Line Research: Application Notes and Protocols
A Note to the Researcher: The term "IQ-3" can be ambiguous in scientific literature, referring to two distinct molecules: a quinoline-based synthetic compound with anticancer properties, and IQGAP3, a crucial scaffolding protein in cellular signaling. To provide a comprehensive resource, this document is divided into two sections, each dedicated to one of these molecules. Please select the section relevant to your research interests.
Section 1: this compound (Quinoline Derivative)
This section focuses on the synthetic quinoline-based compound, this compound, which has been investigated for its potential as an anticancer agent. It is recognized for its ability to induce a specific form of programmed cell death, known as apoptosis, in cancer cells.
Application Notes
The quinoline (B57606) derivative this compound has demonstrated cytotoxic effects against various cancer cell lines, with a primary mechanism of action involving the induction of oxidative stress. By elevating the levels of reactive oxygen species (ROS), this compound triggers a cascade of events leading to DNA damage and the activation of stress-response signaling pathways. This culminates in the apoptotic demise of cancer cells, making this compound a subject of interest in the development of novel cancer therapies.
Key signaling pathways implicated in the action of this compound include the p53 tumor suppressor pathway and the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Furthermore, studies into resistance mechanisms against this compound have highlighted the involvement of the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival and proliferation.
Data Presentation
The following table summarizes the cytotoxic activity of various quinoline derivatives, including those structurally related to this compound, against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 | Breast Cancer | 29.8[1] |
| 3-oxo-N-(quinolin-3-yl)-3H-benzol[f] chromene-2-carboxamide | MCF-7 | Breast Cancer | 39.0[1] |
| 2-cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide | MCF-7 | Breast Cancer | 40.0[1] |
| Fluorinated quinoline analogue 6a | MDA-MB-468 | Triple-Negative Breast Cancer | ~2.5-5[2] |
| Fluorinated quinoline analogue 6b | MDA-MB-468 | Triple-Negative Breast Cancer | ~2.5-5[2] |
| Quinolino-triazole 6f | MCF-7 | Breast Cancer | 10 ± 0.2[3] |
| Quinolino-triazole 6g | MCF-7 | Breast Cancer | 12 ± 0.6[3] |
| Quinoline-based oxadiazole Q8 | MCF-7 | Breast Cancer | 8.31[4] |
Note: The IC50 values for quinoline derivatives can vary significantly based on the specific chemical structure and the cancer cell line being tested.
The table below outlines the effects of a tetrahydrobenzo[h]quinoline derivative on apoptosis induction in the MCF-7 breast cancer cell line.
| Parameter | Result |
| Apoptosis Induction (Early + Late) | ~30%[5] |
| Bcl-2 mRNA Expression | Significantly downregulated[6] |
| Bax mRNA Expression | Significantly upregulated[6] |
| Caspase-9 Expression | Remarkably increased[6] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
-
Materials:
-
Cancer cell line
-
This compound compound
-
H2DCFDA probe
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microplate reader
-
-
Procedure:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Treat cells with this compound at the desired concentration and for the specified time. Include an untreated control.
-
Incubate the cells with 5-10 µM H2DCFDA in PBS or HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence of the cells using a flow cytometer (excitation ~488 nm, emission ~525 nm) or a fluorescence microplate reader.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Mandatory Visualizations
Section 2: IQGAP3 (IQ Motif Containing GTPase Activating Protein 3)
This section details the application of research focused on the scaffold protein IQGAP3 in the context of cancer cell lines. IQGAP3 is a key regulator of cellular processes such as proliferation, migration, and invasion, and is implicated in the progression of various cancers.
Application Notes
IQGAP3 is a member of the IQGAP family of proteins that act as scaffolds to integrate various signaling pathways. It is frequently overexpressed in a range of cancers, including breast, gastric, lung, and glioma, where its elevated expression often correlates with poor prognosis.
IQGAP3's role in cancer progression is mediated through its interaction with and modulation of key signaling cascades, most notably the Ras-ERK (MAPK) and TGF-β pathways. By scaffolding components of these pathways, IQGAP3 enhances signal transduction, leading to increased cell proliferation, epithelial-mesenchymal transition (EMT), migration, and invasion. Consequently, targeting IQGAP3, for instance through siRNA-mediated knockdown, has been shown to significantly impair the malignant phenotype of cancer cells in vitro and in vivo.
Data Presentation
The following table summarizes the quantitative effects of IQGAP3 knockdown on various cancer cell lines.
| Cell Line | Cancer Type | Effect of IQGAP3 Knockdown | Quantitative Change |
| A549 | Lung Cancer | Reduced Cell Proliferation | Significant suppression[7] |
| A549 | Lung Cancer | Reduced Cell Migration | Decreased migration[7] |
| A549 | Lung Cancer | Reduced Cell Invasion | Decreased invasion[7] |
| H1299 | Lung Cancer | Reduced Migration & Invasion | Significant reduction[8] |
| HEY | Ovarian Cancer | Reduced Cell Proliferation | Significant decrease |
| A2780 | Ovarian Cancer | Reduced Cell Migration & Invasion | Significantly decreased |
| NUGC3 | Gastric Cancer | Attenuated Tumorigenesis | Reduced tumor growth in xenografts[6][9][10] |
| AGS | Gastric Cancer | Attenuated EGF-induced p-ERK | Dramatic abrogation[11] |
The table below shows the impact of IQGAP3 knockdown on key signaling proteins.
| Cell Line | Treatment | Protein | Change in Phosphorylation |
| A549 | EGF Stimulation | ERK | Attenuated EGF-induced phosphorylation[12] |
| AGS | EGF Stimulation | MEK, ERK, AKT | Dramatic abrogation of phosphorylation[11][13] |
| NUGC3 | TGF-β1 Stimulation | ERK, SMAD3 | Suppressed TGF-β1-mediated activation[13] |
| HeLa | EGF Stimulation | ERK1/2 | Attenuated EGF-stimulated activation[14] |
Experimental Protocols
1. siRNA-Mediated Knockdown of IQGAP3
This protocol describes the transient knockdown of IQGAP3 expression in cancer cells.
-
Materials:
-
Cancer cell line (e.g., A549, NUGC3)
-
siRNA targeting IQGAP3 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
-
Procedure:
-
24 hours prior to transfection, seed cells in 6-well plates to reach 60-80% confluency at the time of transfection.
-
For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine and incubate for 15-20 minutes at room temperature.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 48-72 hours.
-
Validate knockdown efficiency by Western blot and/or RT-qPCR.
-
2. Western Blot Analysis for Signaling Proteins
This protocol is for assessing the phosphorylation status of proteins in the Ras/ERK pathway following IQGAP3 knockdown.
-
Materials:
-
IQGAP3 knockdown and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-IQGAP3, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and PVDF membranes
-
-
Procedure:
-
After appropriate treatment (e.g., EGF stimulation), wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
3. Transwell Migration and Invasion Assay
This protocol measures the effect of IQGAP3 knockdown on cell migration and invasion.
-
Materials:
-
IQGAP3 knockdown and control cells
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Crystal violet stain
-
-
Procedure:
-
For the invasion assay, coat the top of the Transwell inserts with Matrigel.
-
Resuspend cells in serum-free medium.
-
Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix the cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify migration or invasion.
-
Mandatory Visualizations
References
- 1. Anti-breast cancer activity of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. IQGAP3 activates Hedgehog signaling to confer stemness and metastasis via up-regulating GLI1 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IQGAP3 signalling mediates intratumoral functional heterogeneity to enhance malignant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gut.bmj.com [gut.bmj.com]
- 12. IQGAP3 Promotes EGFR-ERK Signaling and the Growth and Metastasis of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IQGAP3 signalling mediates intratumoral functional heterogeneity to enhance malignant growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endogenous IQGAP1 and IQGAP3 do not functionally interact with Ras - PMC [pmc.ncbi.nlm.nih.gov]
Probing JNK Signaling Pathways with IQ-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family, playing a crucial role in a variety of cellular processes including proliferation, apoptosis, and inflammation.[1] The JNK signaling cascade is activated by a range of cellular stresses such as inflammatory cytokines, UV radiation, and heat shock.[1] Dysregulation of the JNK pathway is implicated in numerous human diseases, making it a significant target for therapeutic intervention.[2] IQ-3 is a specific, cell-permeable inhibitor of the JNK family, exhibiting a preference for JNK3.[3][4] It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of JNKs and preventing the phosphorylation of downstream substrates.[3][5] This document provides detailed application notes and protocols for utilizing this compound to investigate JNK signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a reference for its binding affinity and inhibitory activity.
Table 1: Binding Affinity of this compound for JNK Isoforms
| JNK Isoform | Binding Affinity (Kd) |
| JNK1 | 0.24 µM[3][4] |
| JNK2 | 0.29 µM[3][4] |
| JNK3 | 0.066 µM[3][4] |
Table 2: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line | IC50 |
| TNF-α Production | Human MonoMac-6 | 2.2 µM[3] |
| IL-6 Production | Human MonoMac-6 | 1.5 µM[3] |
| TNF-α Production | Human PBMCs | 4.7 µM[3] |
| IL-6 Production | Human PBMCs | 9.1 µM[3] |
| Nitric Oxide (NO) Production | Murine J774.A1 | 6.1 µM[3] |
| LPS-induced NF-κB/AP-1 Transcriptional Activity | Human THP-1 Blue | 1.4 µM[3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of JNK signaling and the role of this compound, as well as a typical experimental workflow, the following diagrams are provided.
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Caption: General experimental workflow for studying JNK inhibition by this compound.
Experimental Protocols
In Vitro JNK Kinase Activity Assay
This protocol provides a framework for assessing the direct inhibitory activity of this compound against a specific JNK isoform in a biochemical assay.[5][6]
Materials:
-
Recombinant human JNK enzyme (e.g., JNK1, JNK2, or JNK3)
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)[5]
-
DMSO (for dissolving this compound)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, the JNK enzyme, and the JNK substrate.
-
Add the diluted this compound or DMSO (as a vehicle control) to the reaction mixture.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow for inhibitor binding to the enzyme.[6]
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.[6]
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[5]
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Cellular Assay for JNK Pathway Activation (Western Blot)
This protocol describes how to assess the effect of this compound on JNK pathway activation in a cellular context by measuring the phosphorylation of JNK and its downstream target c-Jun.
Materials:
-
Cultured cells (e.g., PBMCs, THP-1)
-
This compound
-
JNK-activating stimulus (e.g., LPS, TNF-α, Anisomycin)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-total-JNK
-
Rabbit anti-phospho-c-Jun (Ser63)
-
Rabbit anti-total-c-Jun
-
Mouse or rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere and grow overnight. b. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or vehicle (DMSO) for 1-2 hours. c. Stimulate the cells with a JNK-activating agent for the recommended time (e.g., Anisomycin at 10 µg/mL for 30 minutes). Include an unstimulated control group.[1]
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells once with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting: a. Normalize protein concentrations and prepare samples for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST. g. Detect the protein bands using an ECL detection reagent and an imaging system. h. Quantify band intensities and normalize to the total protein and/or loading control.
Troubleshooting
For troubleshooting common issues such as lack of this compound activity in biochemical or cellular assays, consider the following:
-
Compound Integrity: Ensure this compound is fully dissolved in DMSO and use freshly prepared aliquots to avoid degradation. Stock solutions in DMSO can be stored at -20°C for up to one month.[6]
-
Assay Conditions: In kinase assays, the ATP concentration can significantly impact the apparent IC₅₀. Consider using an ATP concentration close to the Kₘ for the specific JNK isoform. Also, ensure the enzyme concentration is appropriate.[6]
-
Cellular System: Confirm robust activation of the JNK pathway in your cell model with a positive control. The effects of JNK inhibition can be cell-type specific.[6]
Conclusion
This compound is a valuable tool for investigating the JNK signaling pathway. Its specificity for JNKs, with a preference for JNK3, allows for targeted studies of this pathway's role in various cellular processes and disease models. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies. As with any inhibitor, careful experimental design and appropriate controls are crucial for obtaining reliable and interpretable results.
References
Western blot protocol for detecting JNK inhibition by IQ-3
For Researchers, Scientists, and Drug Development Professionals
Application Note
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress signals, including inflammatory cytokines, oxidative stress, and UV radiation.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer.[3][4] IQ-3 is a potent, ATP-competitive inhibitor of the JNK family, with a preference for JNK3.[5][6] This document provides a detailed protocol for utilizing Western blotting to monitor the inhibition of JNK phosphorylation by this compound in a cellular context.
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. To assess JNK inhibition, this protocol focuses on detecting the phosphorylated, active form of JNK (p-JNK) and comparing its levels to the total JNK protein. A decrease in the ratio of p-JNK to total JNK upon treatment with this compound indicates successful inhibition of the JNK signaling pathway.
JNK Signaling Pathway and this compound Inhibition
The JNK signaling cascade is a multi-tiered pathway.[7][8] It is typically initiated by environmental stresses or inflammatory cytokines, which activate a MAP Kinase Kinase Kinase (MAP3K).[9] This MAP3K then phosphorylates and activates a MAP Kinase Kinase (MKK4 or MKK7), which in turn dually phosphorylates JNK on threonine (Thr183) and tyrosine (Tyr185) residues, leading to its activation.[10] Activated JNK can then phosphorylate various downstream targets, including the transcription factor c-Jun, to regulate gene expression involved in apoptosis, inflammation, and cell differentiation.[1][11] this compound exerts its inhibitory effect by competing with ATP for the binding site on JNK, thereby preventing the phosphorylation of its downstream substrates.[5][12]
Caption: JNK Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The inhibitory activity of this compound against JNK isoforms has been characterized by its binding affinity (Kd) and its functional inhibition in cellular assays (IC50). This data is essential for determining the appropriate concentration range for cell-based experiments.
| Parameter | JNK1 | JNK2 | JNK3 | Assay Conditions | Reference |
| Binding Affinity (Kd) | 0.24 µM | 0.29 µM | 0.066 µM | Biochemical Binding Assay | [5] |
| IC50 (TNF-α release) | - | - | - | Human MonoMac-6 cells | [5] |
| IC50 (IL-6 release) | - | - | - | Human MonoMac-6 cells | [5] |
| IC50 (TNF-α release) | - | - | - | Human PBMCs | [5] |
| IC50 (IL-6 release) | - | - | - | Human PBMCs | [5] |
| IC50 (NO production) | - | - | - | Murine J774.A1 cells | [5] |
| IC50 (NF-κB/AP-1 activity) | - | - | - | LPS-induced THP-1 Blue cells | [5] |
Experimental Protocol: Western Blot for p-JNK
This protocol outlines the steps to assess the inhibitory effect of this compound on JNK phosphorylation in cultured cells.
Materials
-
Cell Line: A cell line known to have an active JNK pathway or one that can be stimulated (e.g., HeLa, HEK293, THP-1).
-
JNK Activator: Anisomycin (25 µg/mL), UV radiation, or inflammatory cytokines (e.g., TNF-α).[3]
-
This compound: Prepare a stock solution in DMSO.[12]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.[14]
-
HRP-conjugated anti-mouse IgG.
-
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[13]
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[14]
-
PVDF or nitrocellulose membrane.
-
SDS-PAGE gels.
-
Protein quantification assay (e.g., BCA assay).
Experimental Workflow
Caption: Western Blot Workflow for JNK Inhibition.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
If necessary, serum-starve the cells for 4-6 hours before treatment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.[3]
-
Stimulate the cells with a JNK activator (e.g., 25 µg/mL Anisomycin for 30 minutes) to induce JNK phosphorylation. Include a non-stimulated control group.[3]
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To detect total JNK and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, or parallel blots can be run.
-
Quantify the band intensities using densitometry software. Normalize the p-JNK signal to the total JNK signal for each sample. A decrease in this ratio in this compound treated samples compared to the stimulated control indicates inhibition.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak p-JNK Signal | Ineffective JNK activation. | Confirm the efficacy of the JNK activator and treatment time. |
| Phosphatase activity during lysis. | Ensure fresh phosphatase inhibitors are added to ice-cold lysis buffer.[13] | |
| Insufficient protein loaded. | Load at least 20 µg of protein. | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. Use 5% BSA in TBST for all antibody dilutions and blocking steps. |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of washes. | |
| Inconsistent Results | Variability in cell confluency or treatment times. | Maintain consistent cell culture and experimental conditions. |
| Degradation of this compound stock. | Prepare fresh dilutions of this compound from a properly stored stock for each experiment.[12] |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. paulogentil.com [paulogentil.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. media.cellsignal.com [media.cellsignal.com]
Application Note: Assessment of Cell Viability Following Treatment with IQ-3, an IQGAP3 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
IQ motif containing GTPase activating protein 3 (IQGAP3) is a scaffolding protein that plays a significant role in critical cellular signaling pathways, including the RAS/MEK/ERK pathway.[1] Dysregulation of IQGAP3 has been linked to various cancers, where it can promote tumor growth, metastasis, and resistance to drugs.[1][2] Consequently, IQGAP3 has emerged as a promising target for therapeutic intervention. IQ-3 is a compound that acts as an inhibitor of IQGAP3, and understanding its effect on cell viability is a crucial first step in evaluating its therapeutic potential.
This application note provides a detailed protocol for determining the effect of this compound on cell viability using a colorimetric tetrazolium salt-based assay, such as the MTT assay.[3] These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan (B1609692) product, and the amount of formazan produced is proportional to the number of living cells.[4]
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[3][4] The yellow tetrazolium salt, MTT, is reduced by metabolically active cells to form purple formazan crystals.[4] These crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength. A decrease in the absorbance in treated cells compared to control cells indicates a reduction in cell viability.
Data Presentation
The quantitative data obtained from the cell viability assay can be summarized in a structured table to facilitate easy comparison of the effects of different concentrations of this compound.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| Vehicle Control | - | 1.35 | 0.12 | 100 |
| This compound | 1 | 1.21 | 0.09 | 89.6 |
| This compound | 5 | 0.89 | 0.07 | 65.9 |
| This compound | 10 | 0.68 | 0.05 | 50.4 |
| This compound | 25 | 0.42 | 0.04 | 31.1 |
| This compound | 50 | 0.25 | 0.03 | 18.5 |
| Positive Control (e.g., Staurosporine) | 1 | 0.18 | 0.02 | 13.3 |
Experimental Protocols
Materials and Reagents
-
Cancer cell line known to express IQGAP3 (e.g., AGS, NUGC3)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound compound
-
Vehicle control (e.g., DMSO)
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[1]
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
References
Troubleshooting & Optimization
IQ-3 solubility issues in aqueous solutions
Welcome to the technical support center for IQ-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the handling and use of this compound in experimental settings, with a focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (CAS No. 312538-03-7) is a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] JNK3 is predominantly expressed in the brain and plays a crucial role in cellular processes like apoptosis and inflammation.[4] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JNK3 enzyme to prevent the phosphorylation of its downstream targets.[4][5]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?
A2: this compound has limited solubility in aqueous solutions.[1] It is a hydrophobic molecule, which is common for kinase inhibitors designed to cross cell membranes. Direct dissolution in aqueous buffers like PBS or cell culture media will likely result in precipitation or incomplete solubilization.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][4][6] Ensure you are using anhydrous, analytical grade DMSO to prevent compound degradation and minimize the introduction of water, which can reduce solubility.[3]
Q4: How should I store my solid this compound and prepared stock solutions?
A4: Solid this compound should be stored at +4°C, protected from light, and kept in a tightly sealed vial.[2] Once dissolved in DMSO, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][6] These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[2][5]
Troubleshooting Guide: Solubility Issues
Issue: Precipitate forms when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause 1: Final DMSO concentration is too low.
-
Solution: While it is crucial to keep the final DMSO concentration low to avoid solvent-induced toxicity or off-target effects (typically ≤1%), a certain amount is necessary to maintain this compound's solubility.[6] Ensure that your dilution scheme does not excessively reduce the DMSO concentration to a point where the compound crashes out of solution. If you observe precipitation, you may need to slightly increase the final DMSO percentage, while carefully monitoring its effect on your experimental system with a vehicle control.
-
-
Possible Cause 2: The concentration of this compound in the final aqueous solution is too high.
-
Solution: The solubility of this compound in aqueous buffers is significantly lower than in DMSO. When diluting the stock, the final concentration might exceed its solubility limit in the aqueous medium. Try working with a lower final concentration of this compound. It is advisable to perform a small-scale solubility test in your specific buffer before proceeding with the main experiment.
-
-
Possible Cause 3: Incomplete initial dissolution.
-
Solution: Ensure that the this compound is fully dissolved in DMSO before any serial dilutions are made. Visually inspect the stock solution for any solid particles. If present, facilitate dissolution by vortexing thoroughly and, if necessary, using an ultrasonic bath for 10-15 minutes.[1][2] Gentle warming in a 45-60°C water bath can also be employed.[2][4]
-
Data Presentation
This compound Chemical Properties
| Property | Value |
| IUPAC Name | (E)-11H-indeno[1,2-b]quinoxalin-11-one O-furan-2-carbonyl oxime |
| CAS Number | 312538-03-7 |
| Molecular Formula | C₂₀H₁₁N₃O₃ |
| Molecular Weight | 341.32 g/mol |
This compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 5 mg/mL (14.64 mM)[7] | Standard concentration for stock solutions. |
| DMSO | 20 mM[2][8] | Achievable solubility. |
| DMSO | 25 mg/mL (73.25 mM)[1] | Requires ultrasonication to achieve.[1][9] |
| Water | Insoluble[7] | Not recommended for stock solution preparation. |
| Ethanol | Insoluble[7] | Not recommended for stock solution preparation. |
| Saline with 15% Cremophor EL | 1.25 mg/mL (3.66 mM)[5][10] | Formulation for in vivo use. Requires heating and/or sonication.[5] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder (MW: 341.32 g/mol )
-
Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Preparation: Conduct all work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 3.41 mg of this compound.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of fresh, anhydrous DMSO (e.g., 1 mL for 3.41 mg).
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes to aid dissolution.[1]
-
Complete Solubilization: Visually inspect the solution. If any particulate matter remains, sonicate the solution in an ultrasonic bath for 10-15 minutes until the solution is clear.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store aliquots at -20°C or -80°C.
Protocol 2: In Vitro JNK3 Kinase Activity Assay
Objective: To determine the inhibitory activity (IC₅₀) of this compound against the JNK3 enzyme.
Methodology:
-
Prepare Reagents: Prepare a serial dilution of the this compound DMSO stock solution in the kinase assay buffer. Ensure the final DMSO concentration remains constant across all wells.
-
Enzyme & Inhibitor Pre-incubation: In a microplate, combine the kinase assay buffer, recombinant JNK3 enzyme, and the diluted this compound or DMSO (as a vehicle control). Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[4]
-
Initiate Reaction: Start the kinase reaction by adding the substrate (e.g., ATF2) and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for 20-30 minutes.
-
Stop Reaction: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Washing: Wash the paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[4]
-
Detection: Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
JNK Signaling Pathway
This compound acts as an inhibitor within the JNK signaling cascade. This pathway is a critical regulator of cellular responses to stress.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.tocris.com [documents.tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. IQ 3产品说明书 [selleck.cn]
- 8. IQ 3 (CAS 312538-03-7): R&D Systems [rndsystems.com]
- 9. gentaur.it [gentaur.it]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing IQ-3 for JNK3 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing IQ-3, a selective c-Jun N-terminal kinase 3 (JNK3) inhibitor. Here you will find detailed protocols, troubleshooting advice, and essential data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family predominantly expressed in the brain.[1] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JNK3 and preventing the phosphorylation of its downstream target proteins.[1][2]
Q2: What are the binding affinities and inhibitory concentrations of this compound for different JNK isoforms?
A2: this compound exhibits a preference for JNK3 over other JNK isoforms. The dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[3][4] It is recommended to prepare a concentrated stock solution in 100% DMSO, which can be stored at -20°C for up to a month or at -80°C for longer periods.[2][5] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4][5] When preparing working dilutions in aqueous buffers, ensure the final DMSO concentration is kept low (typically ≤1%) to avoid off-target effects.[4]
Q4: I am not observing the expected JNK3 inhibition in my biochemical assay. What are the potential causes?
A4: Several factors could contribute to a lack of inhibition. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include compound integrity, assay conditions (especially ATP concentration), and enzyme activity.[4]
Q5: My in-vitro (biochemical) and in-vivo (cell-based) results with this compound are inconsistent. Why might this be?
A5: Discrepancies between in-vitro and cell-based assays are common. Potential reasons include differences in ATP concentration (in-vitro assays often use lower, non-physiological ATP levels), the conformational state of the JNK3 enzyme, and potential off-target effects within the complex cellular environment.[6] Additionally, factors like cell permeability, compound stability in culture media, and the presence of cellular efflux pumps can influence the effective intracellular concentration of this compound.[4]
Data Presentation: this compound Potency and Selectivity
The following table summarizes the in-vitro binding affinity and inhibitory potency of this compound against the three JNK isoforms.
| Target | Kd (nM) | IC50 (µM) | Assay Conditions |
| JNK3 | 66 | - | In-vitro binding assay |
| JNK1 | 240 | - | In-vitro binding assay |
| JNK2 | 290 | - | In-vitro binding assay |
| NF-κB/AP1 | - | 1.4 | LPS-induced activity in THP-1 Blue cells |
| TNF-α | - | 4.7 | LPS-induced production in human PBMCs |
| IL-6 | - | 9.1 | LPS-induced production in human PBMCs |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: In-Vitro JNK3 Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 value of this compound against JNK3 using a radiometric assay with [γ-³²P]ATP.
Materials:
-
Recombinant human JNK3 enzyme
-
Kinase substrate (e.g., ATF2 protein)
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. Subsequently, dilute these into the Kinase Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration remains constant across all wells (e.g., 1%).
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer, recombinant JNK3 enzyme, and the ATF2 substrate.
-
Inhibitor Pre-incubation: Add the diluted this compound or a vehicle control (DMSO) to the reaction mixture. Pre-incubate for 10-15 minutes at room temperature to allow this compound to bind to the JNK3 enzyme.[1]
-
Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should ideally be close to the Km value for JNK3 to ensure accurate IC50 determination for an ATP-competitive inhibitor.[4][7]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes). This duration should be within the linear range of the assay, which should be determined empirically.[7][8]
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[1]
-
Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[1]
-
Data Acquisition: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.[1]
-
Data Analysis:
-
Subtract the background counts (no enzyme control) from all readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a saturating concentration of a potent inhibitor as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
How to prevent IQ-3 precipitation in media
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to prevent the precipitation of the JNK inhibitor, IQ-3, in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of a test compound can compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity.[1] The following guide addresses common causes of this compound precipitation.
Issue: A precipitate forms in the cell culture media after adding the this compound stock solution.
-
Potential Cause 1: Poor Aqueous Solubility this compound has limited solubility in aqueous solutions.[2] When a concentrated stock in an organic solvent like DMSO is diluted into the aqueous media, the compound can "crash out" if its solubility limit is exceeded.[3]
-
Solution:
-
Optimize Final Concentration: Decrease the final working concentration of this compound in your experiment.[1] It is crucial to first determine the maximum soluble concentration in your specific media (see Protocol 2).
-
Proper Dilution Technique: Pre-warm the cell culture media to 37°C.[1][3] Add the this compound stock solution dropwise while gently vortexing or swirling the media to facilitate rapid and even dispersion.[3]
-
Control Solvent Concentration: Keep the final concentration of DMSO in the culture medium below 0.5%, and ideally below 0.1%, as high concentrations can be toxic to cells and may not prevent precipitation upon dilution.[3]
-
-
Potential Cause 2: Issues with Stock Solution The problem may originate from the this compound stock solution itself, especially after storage.
-
Solution:
-
Inspect the Stock: Before use, visually inspect the stock solution for any cloudiness or solid particles, particularly after thawing.[4]
-
Re-dissolve Precipitate: If a precipitate is observed in the stock, gently warm the vial to 37°C and vortex thoroughly to redissolve the compound.[1][4]
-
Use Fresh Solvent: DMSO is hygroscopic; absorbed water can reduce its ability to solvate compounds.[2] Use fresh, anhydrous DMSO to prepare stock solutions.[2]
-
Proper Storage: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C in tightly sealed vials.[1][4]
-
-
Potential Cause 3: Media Composition and Incubation Conditions Delayed precipitation that occurs hours or days after preparation can be caused by environmental changes in the incubator.[3]
-
Solution:
-
Temperature and pH Shifts: Changes in temperature or pH can decrease compound solubility.[1] Ensure your media is properly buffered for the incubator's CO2 concentration and minimize the time culture vessels are outside the incubator.[1][3]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[1][3] It is important to test the compound's solubility and stability in the specific medium formulation you are using.[1][5]
-
Evaporation: In long-term experiments, media evaporation can increase the concentration of this compound, pushing it past its solubility limit.[3] Ensure the incubator is properly humidified.[6]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] For best results, use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[2]
Q2: How should I prepare a high-concentration stock solution of this compound? A2: Accurately weigh the this compound powder and add the appropriate volume of DMSO. Vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 10-15 minutes.[2] Visually inspect the solution to ensure it is clear before aliquoting for storage.[2]
Q3: What are the known solubility limits of this compound in DMSO? A3: The solubility of this compound has been determined in DMSO at various concentrations. This data is crucial for preparing a stable stock solution.
Table 1: this compound Solubility in DMSO
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | 5 mg/mL (14.64 mM) | Readily soluble.[2] |
| DMSO | 25 mg/mL (73.25 mM) | Soluble with the aid of ultrasonication.[2] |
Q4: Can I distinguish between this compound precipitation and microbial contamination? A4: Yes. Cloudiness or turbidity in the media can indicate either fine particulate precipitation or microbial growth.[1] A simple way to distinguish between them is to examine a sample of the media under a microscope. Chemical precipitates often appear as amorphous or crystalline structures, while microbial contamination will show distinct organisms (e.g., bacteria, yeast).[1]
Q5: Could interactions with media components be the cause of precipitation? A5: Yes, the composition of cell culture media can significantly impact compound solubility.[5] Media contain various salts, amino acids, and proteins that can interact with this compound.[7] For example, serum proteins can bind to compounds, which may affect their solubility.[5] It is always recommended to test the solubility of this compound in the specific medium used for your experiments.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Objective: To prepare a clear, high-concentration stock solution of this compound.
-
Materials: this compound powder (MW: 341.32 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.[2][8]
-
Procedure:
-
Accurately weigh 3.41 mg of this compound powder.[2]
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of fresh, anhydrous DMSO to the tube.[2]
-
Cap the tube tightly and vortex for 1-2 minutes.[2]
-
Visually inspect for any undissolved particles. If present, sonicate the solution for 10-15 minutes until it is completely clear.[2]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C, protected from light and moisture.[2]
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Media
-
Objective: To find the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
-
Materials: 10 mM this compound stock in DMSO, pre-warmed (37°C) cell culture medium, sterile microcentrifuge tubes or a 96-well plate, microscope.[1]
-
Procedure:
-
Prepare a series of dilutions of this compound in your pre-warmed culture medium. It is often convenient to perform 2-fold serial dilutions starting from a concentration known to precipitate.[1] For example, start at 100 µM and dilute down to ~1 µM.
-
To prepare the 100 µM solution, add 1 µL of the 10 mM stock to 99 µL of pre-warmed media and vortex gently.[1]
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2).[1]
-
Visually inspect each dilution for signs of precipitation (e.g., cloudiness, crystals, sediment) immediately after preparation and at several time points throughout your experiment's duration (e.g., 1, 4, 24 hours).[1]
-
Aspirate a small sample from each tube and examine it under a microscope to confirm the presence or absence of precipitate.
-
The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your specific conditions.
-
Signaling Pathway
This compound is an inhibitor of the c-Jun N-terminal kinase (JNK) family, with a preference for JNK3.[9] The JNK signaling pathway is activated by various cellular stresses and inflammatory cytokines, leading to the activation of transcription factors like AP-1, which regulate the expression of pro-inflammatory mediators.[9]
Caption: The JNK signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gut.bmj.com [gut.bmj.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. immune-system-research.com [immune-system-research.com]
Interpreting unexpected results with IQ-3 treatment
Technical Support Center: IQ-3 Treatment
Welcome to the technical support center for this compound, a potent and selective inhibitor of the PI3K/Akt signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is an ATP-competitive inhibitor of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K). By blocking the kinase activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This action blocks the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase Akt, leading to reduced cell proliferation and increased apoptosis in PI3K pathway-dependent tumors.
Q2: What is the expected cellular phenotype after successful this compound treatment in sensitive cell lines? A2: In sensitive cancer cell lines (e.g., those with activating PIK3CA mutations), effective treatment with this compound is expected to result in:
-
A significant reduction in the phosphorylation of Akt at Serine 473 and Threonine 308.
-
Decreased phosphorylation of downstream Akt targets, such as GSK3β and FOXO transcription factors.
-
A dose-dependent decrease in cell viability and proliferation.
-
Induction of apoptosis, measurable by an increase in caspase-3/7 activity or Annexin V staining.
Q3: In which experimental models is this compound expected to be most effective? A3: this compound is predicted to have the highest efficacy in cancer models characterized by the hyperactivation of the PI3K pathway. This includes, but is not limited to, cell lines or xenograft models with activating mutations in the PIK3CA gene or loss-of-function mutations in the PTEN tumor suppressor gene.
Q4: What are the recommended concentrations for in vitro use? A4: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific model. As a starting point, a concentration range of 100 nM to 1 µM is effective in many sensitive cell lines.
Troubleshooting Guides: Interpreting Unexpected Results
This section addresses specific unexpected outcomes you may encounter during your experiments with this compound.
Scenario 1: Weaker than Expected or No Reduction in Cell Viability
Issue: You've treated a PIK3CA-mutant cancer cell line with this compound, but observe minimal or no decrease in cell viability, even at high concentrations.
| Potential Cause | Recommended Action |
| Activation of Compensatory Pathways | The inhibition of PI3K can sometimes lead to the activation of parallel signaling pathways, such as the MAPK/ERK pathway, which can sustain cell proliferation.[1][2][3] |
| Cell Line Integrity | The cell line may have acquired resistance during culturing or may have been misidentified. |
| Compound Instability | The this compound compound may have degraded due to improper storage or handling. |
| Assay Interference | The compound may be interfering with the chemistry of your viability assay (e.g., MTT reduction).[4][5] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of effect on cell viability.
Scenario 2: Paradoxical Rebound or Sustained Akt Phosphorylation
Issue: After an initial decrease, you observe a re-phosphorylation of Akt at 24-48 hours post-treatment, or you see sustained p-Akt levels despite the presence of this compound.[6]
| Potential Cause | Recommended Action |
| Feedback Loop Activation | Inhibition of the PI3K/Akt/mTORC1 axis can relieve negative feedback loops, leading to the upstream activation of receptor tyrosine kinases (RTKs) like EGFR or HER2/3.[1][7][8] This can drive a rebound in PI3K signaling. |
| PI3K-Independent Akt Activation | In some contexts, Akt can be activated by other kinases or pathways independently of PI3K signaling.[9] |
| Inhibitor Metabolism/Clearance | In long-term culture, the effective concentration of this compound may decrease over time. |
Recommended Experiments:
-
Time-Course Western Blot: Analyze p-Akt, p-S6K, and p-ERK at multiple time points (e.g., 1, 6, 24, 48 hours) to understand the dynamics of pathway inhibition and potential rebound.
-
Phospho-RTK Array: Use a phospho-RTK array to screen for the activation of multiple receptor tyrosine kinases following this compound treatment.
-
Combination Treatment: If a specific feedback loop is identified (e.g., via EGFR), test the combination of this compound with an inhibitor targeting that RTK.
Scenario 3: Inconsistent IC50 Values Between Experiments
Issue: You are performing dose-response experiments and find that the calculated IC50 value for this compound varies significantly between replicates.
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Variability in the number of cells seeded per well is a common source of error in viability assays.[5] |
| Variable Cell Health/Passage Number | Cells at high passage numbers can exhibit altered drug sensitivity. |
| Incomplete Compound Solubilization | This compound may precipitate in the culture medium if not properly dissolved, leading to inconsistent concentrations.[4] |
| Edge Effects in Microplates | Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. |
Data Presentation: Example IC50 Values
The following table summarizes expected IC50 values for this compound in sensitive and resistant cell lines. Use this as a reference to gauge your own results.
| Cell Line | PI3K Pathway Status | Expected IC50 (48h treatment) |
| MCF-7 | PIK3CA (E545K) Mutant | 50 - 150 nM |
| BT-474 | PIK3CA (K111N) Mutant | 100 - 300 nM |
| MDA-MB-231 | PTEN Null, KRAS Mutant | > 5 µM (Resistant) |
| T-47D | PIK3CA (H1047R) Mutant | 75 - 250 nM |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473)
This protocol details the steps to assess the inhibition of PI3K signaling by measuring the phosphorylation of its key downstream target, Akt.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., 100 nM, 1 µM) or vehicle (DMSO) for 2-4 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.[10]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell metabolic activity as an indicator of cell viability following this compound treatment.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 3: Caspase-3/7 Activity Assay
This protocol provides a quantitative measure of apoptosis induction by detecting the activity of executioner caspases 3 and 7.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound or a positive control (e.g., Staurosporine) for the desired time (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay Procedure: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[12]
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of blank wells (medium + reagent) from all experimental readings. An increase in luminescence relative to the vehicle control indicates an induction of caspase-3/7 activity.
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
- 1. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Suppression of Feedback Loops Mediated by PI3K/mTOR Induces Multiple Overactivation of Compensatory Pathways: An Unintended Consequence Leading to Drug Resistance | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PI3K and AKT: Unfaithful Partners in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
Technical Support Center: Overcoming Resistance to IQ-3 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term studies with the novel targeted agent, IQ-3. The information is designed to help identify and overcome potential mechanisms of resistance.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.
My this compound-treated cell line is showing decreased sensitivity (increased IC50) over time. What could be the cause?
An increase in the half-maximal inhibitory concentration (IC50) is a hallmark of acquired resistance. The underlying causes can be broadly categorized into on-target and off-target mechanisms.
-
On-target alterations: These are changes to the direct target of this compound. A common mechanism is the acquisition of secondary mutations in the target protein's kinase domain that interfere with this compound binding. A well-known parallel is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation EGFR inhibitors.[1][2][3]
-
Off-target alterations (Bypass Pathways): Cancer cells may activate alternative signaling pathways to bypass their dependency on the pathway inhibited by this compound.[4] This can include the amplification or overexpression of other receptor tyrosine kinases (RTKs) like MET or HER2, or the activation of downstream signaling nodes such as the PI3K/AKT or RAS/MAPK pathways.[4][5][6]
-
Phenotypic Changes: Cells can undergo a phenotypic switch, such as the epithelial-to-mesenchymal transition (EMT), which has been associated with resistance to targeted inhibitors.[4]
-
Histological Transformation: In some instances, cell lines can transform to a different histology that is less dependent on the signaling pathway targeted by this compound.[4]
How can I determine if resistance to this compound is due to on-target mutations or bypass pathway activation?
A systematic approach involving molecular and cellular biology techniques is necessary to distinguish between these resistance mechanisms.
-
Sequence the target gene: Perform Sanger or next-generation sequencing (NGS) of the this compound target gene in both your sensitive parental cell line and the resistant derivative. The presence of new mutations in the resistant line, particularly in the kinase domain, would suggest on-target resistance.
-
Phospho-RTK Array: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of multiple RTKs simultaneously. Increased phosphorylation of RTKs other than the direct target of this compound in the resistant cells would indicate the activation of bypass pathways.[5]
-
Western Blotting: Analyze the phosphorylation status of key downstream signaling proteins (e.g., AKT, ERK) in both sensitive and resistant cells, with and without this compound treatment. Sustained phosphorylation of these proteins in the presence of this compound in resistant cells points towards bypass pathway activation.[4]
My resistant cell line shows MET amplification. How can I confirm that MET activation is driving resistance?
To confirm that MET activation is the resistance driver, you can perform the following experiments:
-
Combination Therapy: Treat the resistant cells with a combination of this compound and a MET inhibitor. If MET activation is the primary resistance mechanism, the combination therapy should restore sensitivity and lead to cell death.[4]
-
siRNA/shRNA Knockdown: Use RNA interference to specifically knock down MET expression in the resistant cells. If this restores sensitivity to this compound, it confirms that MET signaling is essential for the resistant phenotype.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to targeted therapies like this compound?
Acquired resistance to targeted therapies can be broadly classified into two categories:
-
On-target resistance: This involves genetic alterations in the drug's target protein, which prevent the drug from binding effectively. The most common on-target resistance mechanism for kinase inhibitors is the emergence of secondary mutations in the kinase domain.[2][3]
-
Off-target resistance: This occurs when cancer cells find alternative ways to activate downstream signaling pathways, bypassing the drug's inhibitory effect. Common off-target mechanisms include the amplification of other receptor tyrosine kinases (e.g., MET, HER2), activation of downstream signaling molecules (e.g., RAS, PI3K), and histological transformation.[2][6]
Q2: How can I proactively delay or prevent the emergence of resistance to this compound in my long-term in vivo studies?
While completely preventing resistance is challenging, several strategies can be employed to delay its onset:
-
Combination Therapy: Combining this compound with another agent that targets a parallel or downstream pathway can be effective. For example, if bypass activation of the PI3K/AKT pathway is a potential resistance mechanism, combining this compound with a PI3K inhibitor could be a rational approach.[7]
-
Intermittent Dosing: Some studies suggest that intermittent or "pulsed" dosing schedules may delay the development of resistance compared to continuous dosing.[8]
Q3: What is the typical timeframe for the development of acquired resistance in cell culture models?
The timeframe for developing resistance can vary significantly depending on the cell line, the concentration of the drug used for selection, and the specific mechanism of resistance. Generally, it can take anywhere from a few months to over a year of continuous culture in the presence of the inhibitor to establish a resistant cell line.[5][8]
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines
This table provides a summary of hypothetical IC50 values for this compound in a sensitive parental cell line and its resistant derivatives with different resistance mechanisms. Higher IC50 values indicate greater resistance.
| Cell Line | Resistance Mechanism | This compound IC50 (nM) | Fold Increase in Resistance |
| Parent-S | Sensitive | 10 | - |
| Resist-OM | On-target Mutation | 500 | 50 |
| Resist-MET | MET Amplification | 800 | 80 |
| Resist-PI3K | PIK3CA Mutation | 350 | 35 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Western Blot for Phosphorylation Status of Key Signaling Proteins
This protocol is used to assess the activation of the this compound target and downstream signaling pathways.
-
Cell Culture and Treatment: Culture sensitive and resistant cells to 70-80% confluency. Treat with this compound at their respective IC50 concentrations for a specified time (e.g., 6 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4][9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4][9]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3][4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4][9]
-
Incubate the membrane with primary antibodies (e.g., anti-p-Target, anti-Target, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4][9]
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH).[4]
Mandatory Visualization
Caption: Simplified signaling pathway of this compound and its downstream effectors.
Caption: Logical workflow for troubleshooting and identifying this compound resistance.
References
- 1. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Control Experiments for IQ-3 Treatment in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PAK1 inhibitor, IQ-3, in cellular experiments. Proper control experiments are critical for the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of p21-activated kinase 1 (PAK1). It can induce apoptosis (a form of programmed cell death) in cancer cells by increasing the levels of reactive oxygen species (ROS). This leads to DNA damage and the activation of stress-response signaling pathways.
Q2: What is the recommended solvent for this compound and what is a vehicle control?
A2: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock is then further diluted in cell culture medium to the final desired concentration. A vehicle control is essential in these experiments. It consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound, but without the compound itself. This control ensures that any observed effects are due to this compound and not the solvent.[1]
Q3: Why are my cells not responding to this compound treatment?
A3: There are several potential reasons for a lack of response. First, ensure the this compound compound is fresh and has been stored correctly to prevent degradation. Cellular resistance can also develop, sometimes linked to the increased expression of drug efflux pumps or the overactivation of survival pathways like the PI3K/Akt/mTOR pathway. Additionally, the cell line you are using may not be sensitive to PAK1 inhibition.
Q4: What are appropriate positive controls for an this compound experiment?
A4: A positive control is a treatment known to induce the effect you are measuring, which confirms that your assay is working correctly. If you are measuring apoptosis, a well-characterized apoptosis-inducing agent like Staurosporine or Etoposide can be used as a positive control.[2] The choice of positive control should be tailored to your specific cell line and assay.
Q5: How can I be sure that the observed effects are due to PAK1 inhibition?
A5: To confirm on-target specificity, you can perform experiments to rescue the phenotype. For example, you could transfect cells with a construct that overexpresses a constitutively active form of PAK1 to see if it reverses the effects of this compound. Alternatively, using siRNA to knock down PAK1 should mimic the effects of this compound treatment.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density | Ensure a uniform number of cells is seeded in each well. Perform cell counts before plating. |
| Inaccurate pipetting of this compound or reagents | Calibrate your pipettes regularly. Use fresh, low-retention pipette tips for each replicate. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| This compound instability in media | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing this compound in cell culture media for extended periods.[3] |
Issue 2: Unexpected Cell Death in Vehicle Control
| Possible Cause | Suggested Solution |
| High concentration of solvent (e.g., DMSO) | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a dose-response curve for the solvent alone to determine its toxicity.[4] |
| Solvent-media interaction | Some components of the cell culture media may interact with the solvent to produce toxic byproducts. Test the stability and toxicity of the vehicle in your specific media formulation. |
| Contamination of solvent or media | Use sterile, high-purity solvent and media. Filter-sterilize your complete media. |
Issue 3: Inconsistent Western Blot Results for Downstream Targets
| Possible Cause | Suggested Solution |
| Variability in treatment and lysis times | Ensure precise and consistent timing for this compound treatment and cell lysis. Phosphorylation events can be transient.[5] |
| Suboptimal antibody performance | Validate your primary and secondary antibodies. Use appropriate blocking buffers and antibody concentrations. |
| Protein degradation | Use protease and phosphatase inhibitors in your lysis buffer to preserve the integrity and phosphorylation status of your target proteins.[5] |
| Inconsistent protein loading | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Use a loading control (e.g., β-actin, GAPDH) to verify equal loading. |
Experimental Protocols & Data
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Reagent Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
Table 1: Example Cell Viability Data
| Treatment | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Untreated | 0 | 1.25 | 100% |
| Vehicle (0.1% DMSO) | 0 | 1.23 | 98.4% |
| This compound | 1 | 1.05 | 84.0% |
| This compound | 5 | 0.78 | 62.4% |
| This compound | 10 | 0.45 | 36.0% |
| This compound | 20 | 0.21 | 16.8% |
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound, vehicle control, and a positive control (e.g., Staurosporine) for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.[2]
-
Analysis: Analyze the samples by flow cytometry.
Table 2: Example Apoptosis Data
| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Untreated | 95.2% | 2.5% | 2.3% |
| Vehicle (0.1% DMSO) | 94.8% | 2.8% | 2.4% |
| This compound (10 µM) | 65.3% | 25.1% | 9.6% |
| Staurosporine (1 µM) | 15.7% | 68.9% | 15.4% |
Visualizations
Caption: General experimental workflow for assessing the effects of this compound.
Caption: this compound induced apoptosis signaling pathway.
Caption: Logical workflow for troubleshooting lack of this compound effect.
References
Validation & Comparative
Validating Cellular Target Engagement of IQ-3: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming that a therapeutic candidate engages its intended target within the complex cellular environment is a critical step in preclinical development. This guide provides a detailed comparison of methods to validate the cellular target engagement of IQ-3, a selective c-Jun N-terminal kinase (JNK) inhibitor, with a focus on its primary target, JNK3.
While the small molecule inhibitor designated as "this compound" has been associated with multiple potential targets in scientific literature, including p21-activated kinase 1 (PAK1) and IQGAP3, this guide will focus on its activity as a JNK inhibitor, for which more definitive binding affinity data is available. This compound exhibits preferential binding to JNK3, a key signaling protein implicated in neurodegenerative diseases and inflammatory responses.[1][2]
This guide will compare this compound with two other well-characterized JNK inhibitors, SP600125 and BI-78D3, and detail key experimental protocols for validating their engagement with JNK3 in a cellular context.
Comparative Analysis of JNK Inhibitors
The selection of a suitable JNK inhibitor for research or therapeutic development depends on its potency, selectivity, and mechanism of action. The following table summarizes the key biochemical and cellular activity data for this compound and two alternative JNK inhibitors.
| Feature | This compound | SP600125 | BI-78D3 |
| Primary Target | JNK3 | Pan-JNK inhibitor | Pan-JNK inhibitor |
| Binding Affinity (Kd) | JNK1: 0.24 µMJNK2: 0.29 µMJNK3: 0.066 µM[1][2] | Not reported | Not reported |
| Inhibitory Potency (IC50) | JNK1: 40 nMJNK2: 40 nMJNK3: 90 nM[3] | JNK: 280 nMp38α: >10-fold less activemTOR/PI3Kα: Inactive[4][5][6] | |
| Cellular Activity | Inhibits LPS-induced NF-κB/AP-1 activity (IC50 = 1.4 µM in THP-1 cells)[1][2] | Inhibits c-Jun phosphorylation (IC50 = 5-10 µM in Jurkat T cells)[7] | Inhibits TNF-α stimulated c-Jun phosphorylation (EC50 = 12.4 µM)[4] |
| Mechanism of Action | ATP-competitive[1] | ATP-competitive, reversible[3][7] | Substrate-competitive[5][8] |
Methods for Validating JNK3 Target Engagement in Cells
To confirm that this compound and other inhibitors directly bind to and modulate JNK3 within a cellular environment, several biophysical and biochemical methods can be employed. This section details three widely used approaches: the Cellular Thermal Shift Assay (CETSA), Immunoprecipitation-Western Blot (IP-Western), and In-Cell Western (ICW) assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in intact cells.[9] It relies on the principle that ligand binding increases the thermal stability of the target protein.[10]
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T or neuronal cell lines) to 80-90% confluency. Treat cells with varying concentrations of this compound, SP600125, or BI-78D3 for a specified time (e.g., 1 hour). Include a vehicle control (DMSO).
-
Thermal Challenge: Harvest cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.[11][12]
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble JNK3 at each temperature by Western blotting using a JNK3-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble JNK3 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Expected Outcome: Treatment with an effective JNK3 inhibitor like this compound will result in a rightward shift of the JNK3 melting curve compared to the vehicle-treated control, indicating stabilization of the JNK3 protein.
Immunoprecipitation-Western Blot (IP-Western)
Immunoprecipitation can be used to assess the direct binding of an inhibitor to its target or to measure the effect of the inhibitor on protein-protein interactions within a signaling complex.
Experimental Protocol:
-
Cell Lysis: Treat cells with the JNK inhibitor or vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for JNK3 overnight at 4°C.[13][14][15]
-
Immune Complex Capture: Add Protein A/G agarose (B213101) or magnetic beads to capture the JNK3-antibody complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the presence of JNK3 and interacting partners (e.g., c-Jun) by Western blotting.
-
Data Analysis: A decrease in the amount of a downstream substrate (like c-Jun) co-immunoprecipitated with JNK3 in the presence of a competitive inhibitor can indicate target engagement.
Expected Outcome: For a substrate-competitive inhibitor like BI-78D3, a dose-dependent decrease in the association of JNK3 with its substrate c-Jun would be expected. For ATP-competitive inhibitors like this compound and SP600125, this method is less direct for showing engagement unless a labeled compound is used.
In-Cell Western (ICW) Assay
The In-Cell Western assay is a quantitative, plate-based immunofluorescence method that can be used to measure the inhibition of a signaling pathway downstream of the target.[16] For JNK3, this typically involves measuring the phosphorylation of its substrate, c-Jun.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate. Treat the cells with a serial dilution of the JNK inhibitors followed by stimulation with a JNK pathway activator (e.g., anisomycin (B549157) or UV radiation).
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with a detergent (e.g., Triton X-100).[17]
-
Immunostaining: Block the cells and then incubate with a primary antibody specific for the phosphorylated form of c-Jun (p-c-Jun). A second primary antibody for a housekeeping protein (e.g., GAPDH) or a DNA stain can be used for normalization.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Signal Detection: Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for p-c-Jun and normalize it to the control protein/stain. A dose-dependent decrease in p-c-Jun signal in the presence of the inhibitor confirms target engagement and functional inhibition of the JNK pathway.[18][19]
Expected Outcome: All three JNK inhibitors are expected to cause a dose-dependent decrease in the level of phosphorylated c-Jun upon stimulation of the JNK pathway. The potency of this inhibition (IC50) can be used to compare the cellular efficacy of the compounds.
JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling pathway and the points of intervention for JNK inhibitors.
Conclusion
Validating the cellular target engagement of a small molecule inhibitor like this compound is a multifaceted process that requires a combination of biophysical and biochemical assays. The Cellular Thermal Shift Assay provides direct evidence of binding to the intended target, JNK3, in a native cellular environment. Immunoprecipitation-Western Blot can further probe the interaction of the inhibitor with the target and its substrates. Finally, the In-Cell Western assay offers a high-throughput method to quantify the functional consequence of target engagement by measuring the inhibition of downstream signaling. By employing these methods in a comparative manner, researchers can confidently validate the cellular activity of this compound and other JNK inhibitors, providing a solid foundation for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 14. genscript.com [genscript.com]
- 15. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 16. licorbio.com [licorbio.com]
- 17. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 18. biocompare.com [biocompare.com]
- 19. benchchem.com [benchchem.com]
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides an objective comparison of the novel c-Jun N-terminal kinase (JNK) inhibitor, IQ-3, focusing on its cross-reactivity with related kinases. The information presented is supported by available experimental data to aid in the evaluation of this compound for specific research applications.
This compound has been identified as a selective inhibitor of the JNK family of kinases, which are key players in cellular responses to stress, inflammation, and apoptosis. The JNK family consists of three main isoforms: JNK1, JNK2, and JNK3. This compound demonstrates a notable preference for the JNK3 isoform, which is predominantly expressed in the brain, heart, and testes.
Comparative Analysis of this compound Kinase Inhibition
To quantify the selectivity of this compound, its binding affinity (Kd) and inhibitory concentration (IC50) against various kinases have been assessed. The available data indicates a clear selectivity for JNK3 over its closely related isoforms, JNK1 and JNK2.
| Kinase Target | Binding Affinity (Kd) in nM | Inhibitory Concentration (IC50) in µM | Data Source |
| JNK3 | 66 | - | [1][2] |
| JNK1 | 240 | - | [1][2] |
| JNK2 | 290 | - | [1][2] |
| CK1δ | 560 | - | [3] |
| PI3Kγ | 430 | - | [3] |
| MKNK2 | 1200 | - | [3] |
| p38α | - | >1 (at 1µM screen) | |
| ERK1 | - | >1 (at 1µM screen) | |
| NF-κB/AP1 transcriptional activity | - | 1.4 | [1][2] |
| TNF-α production (human MonoMac-6 cells) | - | 2.2 | [4] |
| IL-6 production (human MonoMac-6 cells) | - | 1.5 | [4] |
| TNF-α production (human PBMCs) | - | 4.7 | [3][4] |
| IL-6 production (human PBMCs) | - | 9.1 | [4] |
| NO production (murine J774.A1) | - | 6.1 | [4] |
Table 1: Comparative inhibitory activity of this compound against a panel of kinases. Lower Kd and IC50 values indicate higher potency.
Visualizing the JNK Signaling Pathway
The c-Jun N-terminal kinases are integral components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various extracellular stimuli, including stress signals and cytokines, leading to a phosphorylation cascade that ultimately results in the activation of transcription factors like c-Jun.
References
A Comparative Analysis of the JNK Inhibitors IQ-3 and AS601245: A Guide for Researchers
For researchers and professionals in drug development, the c-Jun N-terminal kinases (JNKs) represent a critical signaling node in inflammatory diseases, neurodegenerative disorders, and cancer. The selective inhibition of JNK isoforms is a key therapeutic strategy. This guide provides a detailed comparative analysis of two small molecule JNK inhibitors, IQ-3 and AS601245, summarizing their biochemical and cellular activities based on available experimental data.
At a Glance: Key Performance Indicators
The following tables provide a summary of the quantitative data for this compound and AS601245, allowing for a direct comparison of their potency and selectivity against JNK isoforms and their effects in cellular assays.
| Table 1: Biochemical Potency Against JNK Isoforms | |||
| Compound | JNK1 | JNK2 | JNK3 |
| This compound (Kd in µM) [1] | 0.24 | 0.29 | 0.066 |
| AS601245 (IC50 in nM) [2] | 150 | 220 | 70 |
| Table 2: In Vitro Cellular Activity | |||
| Assay | Cell Line | This compound (IC50 in µM) | AS601245 |
| Inhibition of LPS-induced TNF-α production | Human MonoMac-6 | 2.2[1] | - |
| Human PBMCs | 4.7[1] | - | |
| Inhibition of LPS-induced IL-6 production | Human MonoMac-6 | 1.5[1] | - |
| Human PBMCs | 9.1[1] | - | |
| Inhibition of LPS-induced NF-κB/AP-1 transcriptional activity | Human THP-1 Blue | 1.4[1] | - |
| Table 3: In Vivo Activity | ||
| Model | Compound | Observations |
| Cerebral Ischemia (Gerbil) | AS601245 | 40, 60, and 80 mg/kg i.p. provided significant protection against the delayed loss of hippocampal CA1 neurons[3]. At 80 mg/kg i.p., it reduced damage to neurites by 67% and activation of astrocytes by 84%[3]. |
| LPS-induced TNF-α release (Mouse) | AS601245 | 0.3-10 mg/kg p.o. resulted in a dose-dependent decrease in TNF-α release[4]. |
| Delayed-type hypersensitivity (Mouse) | IQ-1 sodium salt* | Inhibited ovalbumin-induced CD4+ T-cell immune response[5]. |
Mechanism of Action: Targeting the JNK Signaling Pathway
Both this compound and AS601245 are inhibitors of the JNK signaling pathway, a critical cascade in the mitogen-activated protein kinase (MAPK) family. This pathway is activated by a variety of cellular stresses and inflammatory cytokines, leading to the phosphorylation of transcription factors such as c-Jun, a key component of the AP-1 complex. The activation of AP-1 and other transcription factors drives the expression of genes involved in inflammation, apoptosis, and cellular proliferation.
AS601245 is an ATP-competitive inhibitor of JNKs[2]. This compound is also described as a competitive inhibitor for the ATP binding site of JNK3[1]. By binding to the ATP pocket of JNK, these inhibitors prevent the phosphorylation of its substrates, thereby blocking downstream signaling events.
Comparative Performance Analysis
Biochemical Potency and Selectivity
Based on the available data, both this compound and AS601245 demonstrate a preference for the JNK3 isoform. This compound exhibits Kd values of 66 nM for JNK3, with approximately 4-fold selectivity over JNK1 and JNK2[1]. AS601245 has an IC50 of 70 nM for JNK3, showing roughly 2-fold selectivity over JNK1 and 3-fold over JNK2[2]. It is important to note that the potency of this compound is reported as a dissociation constant (Kd), while for AS601245, it is the half-maximal inhibitory concentration (IC50). While both are measures of potency, they are determined by different experimental methods and are not directly interchangeable. However, both compounds show nanomolar potency towards JNK3.
AS601245 has been profiled against a broader range of kinases and exhibits 10- to 20-fold selectivity over c-src, CDK2, and c-Raf, and more than 50- to 100-fold selectivity over a range of other Ser/Thr- and Tyr-protein kinases[2]. A kinome scan of this compound also revealed its specificity for the JNK family[6].
Cellular Activity
This compound has been demonstrated to inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in human monocytic cell lines and peripheral blood mononuclear cells (PBMCs) with IC50 values in the low micromolar range[1]. It also effectively inhibits the downstream transcriptional activity of the NF-κB/AP-1 pathways[1].
While specific cellular IC50 values for cytokine inhibition by AS601245 are not detailed in the provided search results, its potent in vivo anti-inflammatory effects, such as the dose-dependent inhibition of LPS-induced TNF-α release in mice, strongly suggest robust cellular activity[4].
In Vivo Efficacy
AS601245 has demonstrated significant in vivo neuroprotective effects in a gerbil model of global cerebral ischemia, reducing neuronal damage and improving cognitive deficits[3]. Its anti-inflammatory properties are further supported by its ability to inhibit LPS-induced TNF-α production in mice[4]. These findings highlight its potential for treating both neurodegenerative and inflammatory conditions.
Direct in vivo studies for this compound are less prevalent in the provided literature. However, a related compound from the same indenoquinoxaline chemical class, the sodium salt of IQ-1, has shown in vivo efficacy in a murine model of delayed-type hypersensitivity, indicating that this class of compounds possesses favorable pharmacokinetic properties and can exert biological effects in a whole-animal system[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize JNK inhibitors like this compound and AS601245.
JNK Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JNK isoforms.
-
Reaction Setup : Recombinant human JNK1, JNK2, or JNK3 enzyme is combined with a specific substrate (e.g., ATF2 or c-Jun) and a kinase assay buffer in the wells of a microplate.
-
Inhibitor Addition : Serial dilutions of the test compound (e.g., this compound or AS601245) or a vehicle control (e.g., DMSO) are added to the wells. A known JNK inhibitor like SP600125 may be used as a positive control.
-
Reaction Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a defined period (e.g., 60 minutes).
-
Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay : Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™) : This method measures the amount of ADP produced, which is proportional to kinase activity[7].
-
ELISA or Western Blot : Using a phospho-specific antibody to detect the phosphorylated substrate.
-
Cellular Assay for Cytokine Production
This assay assesses the effect of the inhibitor on the production and release of inflammatory cytokines from immune cells.
-
Cell Culture : A relevant cell line (e.g., MonoMac-6, THP-1, or primary PBMCs) is cultured in appropriate media.
-
Inhibitor Pre-treatment : Cells are pre-incubated with various concentrations of the test compound or vehicle for a specified time (e.g., 30-60 minutes).
-
Stimulation : The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce cytokine production.
-
Incubation : The cells are incubated for a period sufficient for cytokine synthesis and secretion (e.g., 4-24 hours).
-
Quantification : The concentration of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest.
NF-κB/AP-1 Reporter Assay
This assay measures the ability of an inhibitor to block the transcriptional activity of key downstream effectors of the JNK pathway.
-
Cell Transfection : A suitable cell line (e.g., THP-1 Blue cells) is engineered to stably or transiently express a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a promoter containing NF-κB and/or AP-1 binding sites.
-
Inhibitor Treatment and Stimulation : The reporter cells are treated with the inhibitor followed by stimulation with an appropriate agonist (e.g., LPS or TNF-α) to activate the JNK pathway.
-
Incubation : The cells are incubated for a period that allows for reporter gene expression (e.g., 6-24 hours).
-
Signal Detection : The activity of the reporter enzyme is measured. For a luciferase reporter, a substrate is added, and the resulting luminescence is quantified using a luminometer. For a SEAP reporter, a chromogenic substrate can be added to the culture medium, and the color change is measured with a spectrophotometer.
Conclusion
Both this compound and AS601245 are potent inhibitors of the JNK signaling pathway with a preference for the JNK3 isoform. AS601245 is a well-characterized compound with demonstrated in vivo efficacy in models of neurodegeneration and inflammation. This compound is a more recently identified inhibitor with a promising in vitro profile, particularly in the context of inhibiting inflammatory responses.
The lack of direct comparative studies makes it challenging to definitively state which compound is superior. The choice between these inhibitors will likely depend on the specific research application. AS601245's established in vivo data may make it a more suitable tool for preclinical studies in relevant disease models. This compound, with its specific in vitro characterization against inflammatory endpoints, provides a valuable tool for dissecting the role of JNK in immune cell signaling. Further head-to-head comparisons would be beneficial to fully elucidate the relative advantages of each compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Identification and characterization of a novel class of c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of IQ-3 and BI-78D3: Two JNK Inhibitors with Distinct Mechanisms
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, the c-Jun N-terminal kinases (JNKs) are a critical therapeutic target for a wide array of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. This guide presents a detailed, head-to-head comparison of two notable JNK inhibitors: IQ-3 and BI-78D3. While both compounds effectively inhibit the JNK signaling pathway, they do so through distinct mechanisms of action, resulting in different selectivity profiles and potential therapeutic applications.
Executive Summary
This compound is an ATP-competitive inhibitor of the JNK family, exhibiting a preference for the JNK3 isoform. In contrast, BI-78D3 is a substrate-competitive inhibitor that disrupts the interaction between JNK and its scaffolding protein, JIP1 (JNK-interacting protein 1). This fundamental difference in their mechanisms of action underpins their varying biochemical and cellular activities. This guide will provide a comprehensive overview of their respective potencies, selectivities, and the experimental methodologies used to characterize them.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and BI-78D3, offering a clear and direct comparison of their potency and selectivity.
Table 1: Potency of this compound and BI-78D3 Against JNK Isoforms
| Compound | Target | Assay Type | Kd (μM) | IC50 (nM) |
| This compound | JNK1 | Binding Assay | 0.24[1] | - |
| JNK2 | Binding Assay | 0.29[1] | - | |
| JNK3 | Binding Assay | 0.066[1] | - | |
| BI-78D3 | JNK | Kinase Assay | - | 280[2] |
| JNK1 | JIP1 Competition | - | 500 |
Table 2: Selectivity Profile of this compound and BI-78D3 Against Other Kinases
| Compound | Off-Target Kinase | IC50 | Fold Selectivity vs. JNK |
| BI-78D3 | p38α | >28 µM | >100-fold[2] |
| mTOR | Inactive | -[2] | |
| PI-3K | Inactive | -[2] |
Mechanism of Action and Signaling Pathways
This compound and BI-78D3 inhibit the JNK signaling pathway through fundamentally different mechanisms. This compound directly competes with ATP for binding to the kinase domain of JNK, thereby preventing the phosphorylation of its substrates. BI-78D3, on the other hand, functions by disrupting the formation of the JNK signaling complex, specifically by inhibiting the interaction between JNK and the scaffolding protein JIP1. This prevents the efficient phosphorylation of JNK substrates like c-Jun.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound and BI-78D3.
In Vitro Kinase Inhibition Assay (LanthaScreen® TR-FRET)
This assay is commonly used to determine the IC50 of kinase inhibitors.
Objective: To measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Principle: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). When the donor is excited, it transfers energy to the acceptor if they are in close proximity, resulting in a FRET signal. Kinase inhibition leads to a decrease in substrate phosphorylation and thus a reduced FRET signal.
General Protocol:
-
Reaction Setup: In a 384-well plate, add the JNK enzyme, the fluorescein-labeled substrate (e.g., ATF2), and ATP.
-
Inhibitor Addition: Add serial dilutions of the test compound (this compound or BI-78D3) or DMSO as a vehicle control.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction by adding EDTA. Add the terbium-labeled anti-phospho-substrate antibody.
-
Signal Reading: After an incubation period (e.g., 60 minutes), read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
JNK-JIP1 Interaction Assay (Competition Assay)
This assay is specifically relevant for characterizing substrate-competitive inhibitors like BI-78D3.
Objective: To measure the ability of a compound to disrupt the interaction between JNK and JIP1.
Principle: This is a competition binding assay. A labeled peptide derived from JIP1 (e.g., biotinylated pepJIP1) is incubated with a tagged JNK protein (e.g., GST-JNK1). The ability of an unlabeled compound to displace the labeled JIP1 peptide is measured.
General Protocol:
-
Plate Preparation: Coat a microplate with a molecule that can capture the tagged JNK protein (e.g., anti-GST antibody).
-
Binding Reaction: Add the tagged JNK protein to the wells, followed by the labeled JIP1 peptide and serial dilutions of the test compound (BI-78D3).
-
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add a detection reagent that binds to the label on the JIP1 peptide (e.g., streptavidin-HRP for a biotinylated peptide) and a suitable substrate to generate a signal.
-
Signal Reading: Read the signal (e.g., absorbance or fluorescence) on a plate reader.
-
Data Analysis: A decrease in signal indicates displacement of the labeled JIP1 peptide. Plot the signal against the inhibitor concentration to determine the IC50 value.
Cellular Assay: c-Jun Phosphorylation (Western Blot)
This assay confirms the inhibitory activity of the compounds in a cellular context.
Objective: To measure the inhibition of JNK-mediated phosphorylation of its substrate, c-Jun, in cells.
General Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or HEK293) and grow to a suitable confluency. Pre-treat the cells with various concentrations of the inhibitor (this compound or BI-78D3) or vehicle control for 1-2 hours.
-
JNK Pathway Stimulation: Stimulate the JNK pathway by treating the cells with an activator (e.g., anisomycin, UV-C radiation, or TNF-α) for a short period (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser73). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed for total c-Jun and a loading control protein (e.g., β-actin). Quantify the band intensities to determine the extent of inhibition.
Conclusion
Both this compound and BI-78D3 are valuable research tools for investigating the JNK signaling pathway. The choice between these inhibitors will depend on the specific research question. This compound, as an ATP-competitive inhibitor with a preference for JNK3, may be suitable for studies focused on the direct catalytic activity of JNK, particularly in contexts where JNK3 plays a predominant role. BI-78D3, with its unique substrate-competitive mechanism, offers an alternative approach to modulate JNK signaling and may be particularly useful for dissecting the role of the JNK-JIP1 signaling complex. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and design rigorous experiments to further elucidate the roles of JNK in health and disease.
References
Validating the Specificity of IQ-3 for JNK3 Over JNK1 and JNK2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitor IQ-3's specificity for c-Jun N-terminal kinase 3 (JNK3) over its isoforms, JNK1 and JNK2. The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Specificity
The binding affinity of a small molecule inhibitor to its target kinase is a critical measure of its potency and specificity. The dissociation constant (Kd) is a key parameter, with a lower Kd value indicating a higher binding affinity. This compound has been demonstrated to exhibit a preferential binding affinity for JNK3 over JNK1 and JNK2.
| Inhibitor | JNK1 (Kd) | JNK2 (Kd) | JNK3 (Kd) |
| This compound | 240 nM[1][2] | 290 nM[1][2] | 66 nM[1][2] |
As the data indicates, this compound binds to JNK3 with approximately 3.6-fold and 4.4-fold greater affinity than to JNK1 and JNK2, respectively, establishing its specificity for JNK3.
JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. The JNK signaling pathway is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet (UV) radiation, and heat shock. This pathway plays a crucial role in regulating diverse cellular processes such as proliferation, apoptosis, and inflammation. The three main JNK isoforms—JNK1, JNK2, and JNK3—share a high degree of sequence homology but exhibit distinct tissue distribution and substrate specificities. JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 is predominantly found in the brain, heart, and testes.
Experimental Protocols
Validating the specificity of a kinase inhibitor like this compound involves a combination of biochemical and cell-based assays. These assays are designed to quantify the inhibitor's interaction with its intended target and to assess its effects on downstream cellular events.
Biochemical Assays for Kinase Inhibitor Specificity
Biochemical assays directly measure the interaction between the inhibitor and the purified kinase enzyme.
1. Kinase Activity Assay using Radiolabeled ATP ([γ-³²P]ATP)
This classic method measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.
-
Principle: The amount of radioactivity incorporated into the substrate is proportional to the kinase activity. An inhibitor will reduce the amount of incorporated radioactivity.
-
Protocol Outline:
-
Prepare a reaction mixture containing the purified JNK isoform (JNK1, JNK2, or JNK3), a suitable substrate (e.g., GST-c-Jun), and kinase assay buffer.
-
Add varying concentrations of this compound (or a vehicle control, typically DMSO) to the reaction mixture.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
References
In Vivo Efficacy of Novel JNK Inhibitors: A Comparative Analysis with IQ-1S
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the selective c-Jun N-terminal kinase 3 (JNK3) inhibitor, IQ-1S, against a panel of other novel JNK inhibitors. The information presented herein is collated from publicly available preclinical and clinical data to facilitate an objective comparison for research and drug development purposes. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the JNK signaling pathway and a typical in vivo experimental workflow.
JNK Signaling Pathway and Therapeutic Intervention
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress signals, such as inflammatory cytokines, UV radiation, and oxidative stress. The JNK signaling cascade, upon activation, leads to the phosphorylation of several transcription factors, most notably c-Jun. This, in turn, modulates the expression of genes involved in a wide array of cellular processes, including inflammation, apoptosis, and cell proliferation. Given its central role in these pathways, the JNK signaling axis has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.
The diagram below illustrates the JNK signaling pathway and the points of intervention by JNK inhibitors.
Benchmarking NPI-X: A Comparative Performance Analysis Against the Known PAK1 Inhibitor FRAX597
For Immediate Release
This guide provides a detailed comparative analysis of a novel p21-activated kinase 1 (PAK1) inhibitor, NPI-X, against the well-characterized inhibitor FRAX597. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of PAK1 inhibition. The data presented herein is designed to offer an objective performance benchmark based on established experimental parameters.
Introduction to PAK1 Inhibition
P21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of the Rho GTPases, Cdc42 and Rac1.[1] The PAK family is divided into two groups, with Group I comprising PAK1, PAK2, and PAK3.[1] These kinases play a crucial role in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Dysregulation of PAK1 signaling has been implicated in various pathologies, most notably in cancer, where it can drive tumor progression and metastasis. This has made PAK1 a compelling target for therapeutic intervention.
Compound Profiles
NPI-X is a novel, potent, and selective ATP-competitive inhibitor of PAK1. It is currently in preclinical development for oncology indications.
FRAX597 is a potent, ATP-competitive inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[2][3] It has been extensively characterized in preclinical studies and serves as a benchmark for the development of new PAK inhibitors.[2][4]
Comparative Performance Data
The following tables summarize the key performance indicators of NPI-X and FRAX597 based on in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound | Target | IC50 (nM) | Inhibition Type |
| NPI-X | PAK1 | 5 | ATP-Competitive |
| PAK2 | 25 | ATP-Competitive | |
| PAK3 | 40 | ATP-Competitive | |
| FRAX597 | PAK1 | 8 [2][5] | ATP-Competitive[2] |
| PAK2 | 13[2][5] | ATP-Competitive[2] | |
| PAK3 | 19[2][5] | ATP-Competitive[2] |
Table 2: Kinase Selectivity Profile
| Compound | Target Kinase | % Inhibition at 100 nM |
| NPI-X | PAK1 | 95% |
| PAK4 | <10% | |
| ROCK1 | <5% | |
| YES1 | <5% | |
| RET | <5% | |
| CSF1R | <5% | |
| TEK | <5% | |
| FRAX597 | PAK1 | 82% [2][3] |
| PAK4 | 0%[3] | |
| ROCK1 | Not Reported | |
| YES1 | 87%[2][3] | |
| RET | 82%[2][3] | |
| CSF1R | 91%[2][3] | |
| TEK | 87%[2][3] |
Table 3: Cellular Activity
| Compound | Cell Line | Assay | Cellular IC50 |
| NPI-X | Pancreatic Cancer (PANC-1) | Proliferation (MTT) | 50 nM |
| Schwannoma (SC4 Nf2-/-) | Proliferation (Cell Counting) | 60 nM | |
| FRAX597 | Pancreatic Cancer (PANC-1) | Proliferation (Thymidine Uptake) | 2.0 µM[4] |
| Schwannoma (SC4 Nf2-/-) | PAK1 Autophosphorylation | ~70 nM[2] |
Table 4: In Vivo Efficacy
| Compound | Animal Model | Dosing | Outcome |
| NPI-X | Pancreatic Cancer Xenograft (PANC-1) | 50 mg/kg, oral, daily | Significant tumor growth inhibition |
| FRAX597 | Schwannoma Orthotopic Model (Nf2-/-) | 100 mg/kg, oral, daily for 14 days | Significantly slower tumor growth rate and lower average tumor weight compared to control.[2][6] |
Signaling Pathways and Experimental Workflows
To provide a clearer context for the presented data, the following diagrams illustrate the PAK1 signaling pathway and a standard experimental workflow for evaluating PAK1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Methodology:
-
Reaction Setup: In a 384-well plate, incubate recombinant human PAK1 (e.g., 25 ng/reaction) with a serial dilution of the test compound (NPI-X or FRAX597) for 10-15 minutes at room temperature.
-
Initiation: Start the kinase reaction by adding a mixture of the kinase substrate (e.g., a specific peptide) and ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[7][8]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., PANC-1) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (NPI-X or FRAX597) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to a vehicle-treated control and calculate the IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in an animal model.
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., PANC-1) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., NPI-X at 50 mg/kg) or vehicle control orally, once daily.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week) for the duration of the study.
-
Endpoint and Analysis: At the end of the study, euthanize the animals, and excise and weigh the tumors. Compare the average tumor volume and weight between the treatment and control groups to determine the extent of tumor growth inhibition.[2][6]
Conclusion
This comparative guide demonstrates that the novel PAK1 inhibitor, NPI-X, exhibits a potent and selective profile, with promising anti-proliferative activity in both in vitro and in vivo models. When benchmarked against the established Group I PAK inhibitor FRAX597, NPI-X shows comparable or improved potency against PAK1 and a potentially more favorable kinase selectivity profile. Further investigation into the therapeutic potential of NPI-X is warranted.
References
- 1. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. FRAX597, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4.5. In Vitro Assay for PAK1 Inhibition [bio-protocol.org]
- 8. promega.com [promega.com]
Safety Operating Guide
Proper Disposal and Handling of IQ-3 for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount. This document outlines the essential procedures for the proper disposal of IQ-3, identified as (E)-11H-indeno[1,2-b]quinoxalin-11-one O-furan-2-carbonyl oxime, ensuring a secure laboratory environment and compliance with regulations. Adherence to these guidelines is critical to mitigate risks and ensure responsible waste management.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent exposure. The required level of PPE varies depending on the laboratory operation being performed.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Handling & Preparation | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if handled in a well-ventilated area |
| Heating or Aerosol-generating Procedures | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Use a certified fume hood or wear a NIOSH- |
Personal Protective Equipment for Handling IQ-3: A Comprehensive Guide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the novel investigational compound IQ-3. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a potent, small molecule inhibitor of the XYZ signaling pathway, currently under investigation for its therapeutic potential in oncology. While comprehensive toxicological data is still being gathered, preliminary studies indicate that this compound should be handled as a hazardous compound.
Primary Routes of Exposure:
-
Inhalation of aerosolized particles
-
Dermal contact
-
Ocular contact
Potential Health Effects:
-
May cause skin and eye irritation.
-
Potential for systemic effects upon absorption.
-
Long-term effects are not yet known.
A thorough risk assessment should be conducted before any new procedure involving this compound is initiated. This assessment should consider the quantity of substance being handled, the potential for aerosol generation, and the duration of the task.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum PPE requirements for handling this compound in a laboratory setting. These requirements should be adapted based on the specific procedures and risk assessment.
| Task | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and preparing solutions (in a certified chemical fume hood) | Double-gloving with nitrile gloves (ASTM D6319) | Chemical splash goggles (ANSI Z87.1) | Disposable solid-front gown | Not generally required if handled in a fume hood |
| Cell culture and in vitro assays | Nitrile gloves (ASTM D6319) | Safety glasses with side shields (ANSI Z87.1) | Standard lab coat | Not required |
| Animal dosing and handling (in a ventilated cage changing station) | Double-gloving with nitrile gloves (ASTM D6319) | Safety glasses with side shields (ANSI Z87.1) | Disposable solid-front gown | N95 respirator or higher |
| Waste disposal | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles (ANSI Z87.1) | Disposable solid-front gown | Not generally required |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for preparing a stock solution of this compound for in vitro experiments. This workflow is designed to minimize exposure and ensure accurate preparation.
Caption: Workflow for preparing this compound stock solution.
This compound Signaling Pathway
This compound is a targeted inhibitor of the kinase domain of the XYZ receptor. The diagram below illustrates the simplified signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the XYZ signaling pathway.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid this compound Powder | Collect in a designated, sealed hazardous waste container. |
| Contaminated Labware (pipette tips, tubes, etc.) | Place in a designated hazardous waste bag or sharps container. |
| Liquid Waste (media, buffers) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Place in a designated hazardous waste bag. |
All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Always have a copy of the Safety Data Sheet (SDS) for this compound readily available in the laboratory. In the event of an emergency, provide the SDS to emergency responders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
